5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronideb
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H20O12 |
|---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(5,8-dihydroxy-6-methoxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H20O12/c1-31-18-12(24)11-9(23)7-10(8-5-3-2-4-6-8)32-17(11)16(28)19(18)33-22-15(27)13(25)14(26)20(34-22)21(29)30/h2-7,13-15,20,22,24-28H,1H3,(H,29,30)/t13-,14-,15+,20-,22+/m0/s1 |
InChI Key |
JWFBVQAFQYCXFD-AEOXVINBSA-N |
Isomeric SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide: Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current state of knowledge regarding the natural flavonoid, 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide. The primary identified natural source for this compound is the root of Scutellaria baicalensis Georgi, a plant with a long history of use in traditional medicine. This document summarizes the available information on its natural occurrence and provides a generalized experimental approach for its extraction and isolation. Notably, there is a significant lack of quantitative data on the concentration of this specific flavonoid in its natural source, as well as a scarcity of detailed, optimized isolation protocols. Furthermore, to date, the biological activity and associated signaling pathways of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide have not been elucidated in publicly available scientific literature. This guide aims to consolidate the existing information and highlight critical knowledge gaps to direct future research endeavors.
Natural Sources
The sole identified natural source of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is the plant Scutellaria baicalensis Georgi, a member of the Lamiaceae family.[1][2] The roots of this plant, commonly known as Baikal skullcap or Huang-Qin, are rich in a variety of flavonoids, many of which have been studied for their pharmacological properties.[1][3][4][5] While numerous flavonoids from Scutellaria baicalensis have been isolated and characterized, 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide remains a less-studied constituent.
Data Presentation
A thorough review of the scientific literature reveals a significant gap in the quantitative analysis of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide from its natural source. While methods for the quantification of major flavonoids like baicalin (B1667713) and wogonin (B1683318) from Scutellaria baicalensis are well-established, specific data for the target compound of this guide is not currently available.
| Compound | Natural Source | Plant Part | Quantitative Data (Yield/Concentration) | Reference |
| 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide | Scutellaria baicalensis Georgi | Root | Not Reported in Reviewed Literature | [1][2] |
Experimental Protocols
Due to the lack of a specific, detailed protocol for the isolation of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, a generalized methodology for the extraction and purification of flavonoids from Scutellaria baicalensis is presented below. This protocol is based on established techniques for flavonoid isolation from this plant source and would require significant optimization for the targeted purification of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.
3.1. General Extraction of Flavonoids from Scutellaria baicalensis
-
Plant Material Preparation: Dried roots of Scutellaria baicalensis are ground into a coarse powder.
-
Extraction: The powdered root material is extracted with a suitable solvent, typically methanol (B129727) or ethanol, using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency. The extraction is usually repeated multiple times to ensure maximum yield.
-
Concentration: The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).
-
Chromatographic Purification: The flavonoid-rich fraction is further purified using a combination of chromatographic techniques. This may include:
-
Column Chromatography: Using stationary phases like silica (B1680970) gel or Sephadex LH-20 with a gradient elution system.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Employing a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent (e.g., methanol or acetonitrile). This step is crucial for isolating individual compounds with high purity.
-
-
Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR) and Mass Spectrometry (MS).
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the isolation of flavonoids from Scutellaria baicalensis.
Illustrative Signaling Pathway of a Related Flavonoid
Disclaimer: The following diagram illustrates a known signaling pathway for baicalin , another major flavonoid from Scutellaria baicalensis. This is provided for illustrative purposes only, as no information is currently available on the biological activity or signaling pathways of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.
References
- 1. pinellinutraceuticals.com [pinellinutraceuticals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Flavonoid Components of Scutellaria baicalensis: Biopharmaceutical Properties and their Improvement using Nanoformulation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Biosynthesis of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biosynthetic pathway of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, a naturally occurring flavonoid isolated from Scutellaria baicalensis Georgi. This document details the enzymatic steps, key intermediates, and relevant enzymes involved in its formation, from primary metabolism to the final glucuronidated product. Quantitative data, where available, is summarized, and detailed experimental protocols for key enzyme assays are provided.
Overview of the Biosynthetic Pathway
The biosynthesis of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of a flavone (B191248) backbone. This is followed by a series of modifications, including hydroxylation, methoxylation, and finally, glucuronidation. The proposed pathway is elucidated based on known enzymatic activities in Scutellaria baicalensis.
The core of the pathway involves the synthesis of the aglycone, 5,7,8-Trihydroxy-6-methoxyflavone, followed by its glycosylation. The aglycone is derived from the common flavonoid, scutellarein (B1681691).
The Biosynthetic Pathway in Detail
The pathway can be divided into three main stages:
-
Formation of the Scutellarein Backbone: This stage follows the well-established flavonoid biosynthesis pathway.
-
Modification of the Scutellarein Backbone: This involves key hydroxylation and methoxylation steps to produce the specific aglycone.
-
Glucuronidation: The final step to produce the target molecule.
Stage 1: Formation of the Scutellarein Backbone
The synthesis of scutellarein begins with the amino acid L-phenylalanine and proceeds through the following key enzymatic steps:
-
L-Phenylalanine to Cinnamic acid: Catalyzed by Phenylalanine ammonia-lyase (PAL) .
-
Cinnamic acid to p-Coumaric acid: Catalyzed by Cinnamate 4-hydroxylase (C4H) .
-
p-Coumaric acid to p-Coumaroyl-CoA: Catalyzed by 4-Coumarate:CoA ligase (4CL) .
-
p-Coumaroyl-CoA to Naringenin chalcone (B49325): One molecule of p-Coumaroyl-CoA and three molecules of Malonyl-CoA are condensed by Chalcone synthase (CHS) .
-
Naringenin chalcone to Naringenin: Isomerization is catalyzed by Chalcone isomerase (CHI) .
-
Naringenin to Apigenin: Catalyzed by Flavone synthase (FNS) .
-
Apigenin to Scutellarein (5,6,7,4'-Tetrahydroxyflavone): Hydroxylation at the C-6 position is catalyzed by Flavone 6-hydroxylase (F6H) , a cytochrome P450 enzyme (CYP82D1.1 in S. baicalensis)[1][2].
Stage 2: Modification of the Scutellarein Backbone
Starting from scutellarein, two key modifications are required to form the aglycone of the target molecule: 8-hydroxylation and 6-O-methylation.
-
Scutellarein to 5,6,7,8,4'-Pentahydroxyflavone: Hydroxylation at the C-8 position is proposed to be catalyzed by a Flavone 8-hydroxylase (F8H) . S. baicalensis is known to possess an F8H (CYP82D2) that acts on chrysin[2]. It is plausible that this or a similar enzyme hydroxylates scutellarein.
-
5,6,7,8,4'-Pentahydroxyflavone to 5,7,8-Trihydroxy-6-methoxyflavone (6-Methoxyscutellarein): The hydroxyl group at the C-6 position is methylated by an O-methyltransferase (OMT) . Studies on S. baicalensis have identified Type II OMTs (SbPFOMT2 and SbPFOMT5) that are responsible for methylation at the C-6 position of flavonoids[3].
Stage 3: Glucuronidation
The final step is the attachment of a glucuronic acid moiety to the 7-hydroxyl group of the aglycone.
-
5,7,8-Trihydroxy-6-methoxyflavone to 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide: This reaction is catalyzed by a UDP-glucuronosyltransferase (UGT) , specifically a UDP-glucuronate:flavonoid 7-O-glucuronosyltransferase. In S. baicalensis, an enzyme designated as UDP-glucuronate:baicalein 7-O-glucuronosyltransferase (UBGAT, EC 2.4.1.253) has been identified and shown to be active on scutellarein[4][5]. A genome-wide study further identified SbUGAT4 as a key enzyme for the 7-O-glucuronidation of flavones in the roots of S. baicalensis[6][7].
Quantitative Data
Quantitative data for the specific enzymes in the biosynthesis of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is limited. However, kinetic data for related enzymes and substrates are available and summarized below.
| Enzyme | Substrate | Km (µM) | Vmax (units) | Source |
| Human UGT1A1 | Scutellarein | 0.02 (Ki, competitive inhibition) | - | [8] |
| Human UGT1A6 | Scutellarein | 5.0 (Ki, competitive inhibition) | - | [8] |
| Human UGT1A9 | Scutellarein | 5.8 (Ki, competitive inhibition) | - | [8] |
| Human UGT2B7 | Scutellarein | 35.9 (Ki, competitive inhibition) | - | [8] |
| S. baicalensis UBGAT | Baicalein | 16 | 133 pkat/mg protein | [4] |
| S. baicalensis UBGAT | Scutellarein | 25 | 78 pkat/mg protein | [4] |
| S. baicalensis SbUGAT4 | Baicalein | 11.2 ± 1.5 | 18.3 ± 0.6 nkat/mg protein | [6][7] |
Experimental Protocols
Detailed experimental protocols for the key enzyme classes involved in the later stages of the biosynthesis are provided below. These are generalized protocols that can be adapted for the specific enzymes from Scutellaria baicalensis.
Flavone 6-Hydroxylase (F6H) and Flavone 8-Hydroxylase (F8H) Assay
This protocol is based on methods for assaying cytochrome P450-dependent flavonoid hydroxylases.
Objective: To determine the activity of F6H or F8H by measuring the conversion of a flavone substrate to its hydroxylated product.
Materials:
-
Microsomal preparations containing the recombinant F6H or F8H.
-
Flavone substrate (e.g., Apigenin for F6H, Scutellarein for F8H) dissolved in DMSO.
-
NADPH.
-
Assay buffer: 50 mM Tris-HCl (pH 7.3), 150 mM NaCl, 10% (v/v) glycerol[9].
-
Quenching solution: Acetonitrile or Methanol.
-
HPLC system for product analysis.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, flavone substrate (final concentration typically 5-50 µM), and the microsomal preparation.
-
Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding NADPH (final concentration typically 0.5-1 mM).
-
Incubate for a specific time period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of quenching solution.
-
Centrifuge the mixture to pellet the protein.
-
Analyze the supernatant by HPLC to quantify the formation of the hydroxylated product.
Data Analysis:
-
Calculate the amount of product formed based on a standard curve.
-
Enzyme activity is typically expressed as pmol or nmol of product formed per minute per mg of protein.
Flavonoid O-Methyltransferase (OMT) Assay
This protocol is for determining the activity of flavonoid OMTs.
Objective: To measure the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a flavonoid substrate.
Materials:
-
Purified recombinant OMT.
-
Flavonoid substrate (e.g., 5,6,7,8,4'-Pentahydroxyflavone) dissolved in DMSO.
-
S-adenosyl-L-methionine (SAM).
-
Assay buffer: 100 mM Tris-HCl (pH 7.5)[10].
-
Quenching solution: Methanol.
-
HPLC system for product analysis.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, flavonoid substrate (final concentration typically 0.5 mM), SAM (final concentration typically 5 mM), and the purified OMT[10].
-
Incubate the mixture at the optimal temperature (e.g., 37°C) for a defined period (e.g., 1-12 hours)[10].
-
Terminate the reaction by adding an equal volume of methanol.
-
Centrifuge to remove any precipitate.
-
Analyze the supernatant by HPLC to quantify the methylated product.
Data Analysis:
-
Quantify the product peak area and calculate the concentration using a standard curve.
-
Express enzyme activity as the rate of product formation.
UDP-Glucuronosyltransferase (UGT) Assay
This protocol is for measuring the glucuronidation of a flavonoid aglycone.
Objective: To determine the activity of UGT by measuring the formation of a flavonoid glucuronide.
Materials:
-
Microsomal preparation or purified recombinant UGT.
-
Flavonoid aglycone (e.g., 5,7,8-Trihydroxy-6-methoxyflavone) dissolved in DMSO.
-
Uridine 5'-diphosphoglucuronic acid (UDPGA).
-
Assay buffer: e.g., 100 mM Tris-HCl (pH 7.4) containing MgCl2.
-
Quenching solution: Acetonitrile or Methanol.
-
HPLC system for product analysis.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, flavonoid aglycone (final concentration typically 10-100 µM), and the enzyme source.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA (final concentration typically 1-5 mM).
-
Incubate at 37°C for a specific time (e.g., 30-120 minutes).
-
Stop the reaction with a quenching solution.
-
Centrifuge to pellet protein.
-
Analyze the supernatant by HPLC to quantify the flavonoid glucuronide.
Data Analysis:
-
Calculate the amount of glucuronide formed from a standard curve.
-
Express UGT activity as the rate of product formation per unit of enzyme.
Conclusion
The biosynthesis of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in Scutellaria baicalensis is a specialized branch of the flavonoid pathway. It involves a series of specific hydroxylation, methoxylation, and glucuronidation steps that are catalyzed by a unique set of enzymes. Understanding this pathway is crucial for the metabolic engineering of this and related bioactive compounds for pharmaceutical and nutraceutical applications. Further research is needed to fully characterize the kinetics and substrate specificities of all the enzymes involved in this intricate biosynthetic network.
References
- 1. Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis [frontiersin.org]
- 3. Two types of O-methyltransferase are involved in biosynthesis of anticancer methoxylated 4'-deoxyflavones in Scutellaria baicalensis Georgi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EC 2.4.1.253 [iubmb.qmul.ac.uk]
- 6. Metabolite profiling reveals organ‐specific flavone accumulation in Scutellaria and identifies a scutellarin isomer isoscutellarein 8‐O‐β‐glucuronopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of UDP-glycosyltransferase family members reveals how major flavonoid glycoside accumulates in the roots of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of inhibition capability of scutellarein and scutellarin towards important liver UDP-glucuronosyltransferase (UGT) isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular characterization and functional expression of flavonol 6-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unveiling the Spectroscopic Signature of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and analytical methodologies for the natural product 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide. This flavonoid, primarily isolated from the roots of Scutellaria baicalensis Georgi, is a subject of interest for its potential biological activities. While a complete, published set of raw nuclear magnetic resonance (NMR) data remains elusive in readily accessible scientific literature, this document compiles the existing mass spectrometry (MS) information and outlines a generalized experimental protocol for its isolation and characterization based on established phytochemical workflows for flavonoids from this species.
Spectroscopic Data
To date, detailed ¹H and ¹³C NMR spectral assignments for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide have not been explicitly published in major natural product journals or databases. However, mass spectrometry data, crucial for its identification in complex mixtures, has been referenced.
Table 1: Mass Spectrometry Data for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide
| Ionization Mode | Precursor Ion (m/z) | Molecular Formula | Inferred Mass | Source Organism |
| ESI⁻ | 475.0963 | C₂₁H₁₈O₁₂ | 476.0853 | Scutellaria arenicola |
Note: The ESI⁻ precursor ion corresponds to [M-H]⁻.
The identification of this compound in Scutellaria species is typically achieved through high-resolution mass spectrometry coupled with liquid chromatography (LC-MS/MS), which allows for the determination of its molecular formula and fragmentation pattern, distinguishing it from other isomeric flavonoids.
Experimental Protocols
The following is a generalized protocol for the isolation and characterization of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide from Scutellaria baicalensis roots, synthesized from methodologies reported for similar flavonoids from this plant.
1. Plant Material and Extraction:
-
Dried roots of Scutellaria baicalensis are pulverized into a fine powder.
-
The powdered material is extracted exhaustively with a polar solvent, typically 70-80% aqueous methanol (B129727) or ethanol, at room temperature.
-
The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
2. Chromatographic Purification:
-
Initial Fractionation: The crude extract is subjected to column chromatography over a macroporous resin (e.g., Diaion HP-20) and eluted with a stepwise gradient of methanol in water to afford several fractions.
-
Medium-Pressure Liquid Chromatography (MPLC): Fractions enriched with the target compound are further purified by MPLC on a reversed-phase C18 column using a gradient of acetonitrile (B52724) or methanol in water.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative or semi-preparative HPLC on a C18 column to yield the pure 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.
3. Structure Elucidation:
-
Mass Spectrometry (MS): The molecular weight and elemental composition of the purified compound are determined using high-resolution electrospray ionization mass spectrometry (HRESIMS). Tandem MS (MS/MS) experiments are performed to obtain fragmentation patterns for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) experiments are conducted to elucidate the complete chemical structure, including the positions of the hydroxyl, methoxy, and glucuronide moieties on the flavone (B191248) skeleton.
Workflow and Methodological Overview
The logical flow for the isolation and identification of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is depicted in the following diagram.
Preliminary Biological Screening of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide: A Technical Overview Based on Structurally Related Flavonoids
Introduction
5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide belongs to the flavonoid class of polyphenolic secondary metabolites, which are widely recognized for their diverse pharmacological properties. Flavonoids from the root of Scutellaria baicalensis, a plant rich in such compounds, have demonstrated a range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1] The structural features of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, specifically the hydroxylation and methoxylation pattern of the flavone (B191248) backbone and the presence of a glucuronide moiety, suggest potential for significant biological activity. Glucuronidation can impact a flavonoid's solubility, bioavailability, and bioactivity.[2] This document outlines a prospective preliminary biological screening of this compound, drawing parallels from the activities of its close structural analogs.
Predicted Biological Activities and Supporting Data from Related Compounds
Based on the structure-activity relationships of flavonoids, 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is anticipated to exhibit antiproliferative and antioxidant activities.
Antiproliferative Activity
Flavonoids with multiple hydroxyl and methoxy (B1213986) groups have shown potent activity against various cancer cell lines. The substitution pattern on the A and B rings of the flavonoid core is a key determinant of this activity. For instance, studies on methoxyflavone analogs have highlighted their cytotoxic effects on breast cancer cell lines.
Table 1: Antiproliferative Activity of Structurally Related Flavonoids
| Compound | Cell Line | IC50 (µM) | Reference |
| 3,5,7-Trihydroxy-6-methoxyflavone | A-549 (Lung) | 18.5 | [3] |
| 3,5,7-Trihydroxy-6-methoxyflavone | PC-3 (Prostate) | 26.3 | [3] |
| 3,5,7-Trihydroxy-6-methoxyflavone | MCF-7 (Breast) | 33.1 | [3] |
| 3,5,7-Trihydroxy-6-methoxyflavone | HT-29 (Colon) | 49.2 | [3] |
| 3,5,7-Trihydroxy-6-methoxyflavone | HeLa (Cervix) | 59.5 | [3] |
| 5,3'-dihydroxy-3,6,7,8,4'-PeMF | MCF-7 (Breast) | 3.71 | [4] |
| 5,3'-dihydroxy-3,6,7,8,4'-PeMF | MDA-MB-231 (Breast) | 21.27 | [4] |
| 5,4'-dihydroxy-6,7-dimethoxyflavone (Cirsimaritin) | Aspc-1 (Pancreatic) | >10 | [5] |
| 5-hydroxy-6,7,3',4'-tetramethoxyflavone (5-demethylsinensetin) | Aspc-1 (Pancreatic) | >10 | [5] |
Antioxidant Activity
The antioxidant capacity of flavonoids is well-established and is largely attributed to their ability to scavenge free radicals. The number and position of hydroxyl groups are critical for this activity. The presence of an ortho-catechol group (3',4'-OH) in the B-ring is a significant contributor to high antioxidant capacity.[6] While methoxy groups can sometimes diminish antioxidant activity compared to hydroxyl groups, the overall substitution pattern is crucial.[7]
Table 2: Antioxidant Activity of a Structurally Related Flavonoid
| Compound | Assay | IC50 (µM) | Reference |
| Baicalein (5,6,7-trihydroxyflavone) | DPPH radical scavenging | 5.2 ± 0.2 | [8] |
| Baicalein (5,6,7-trihydroxyflavone) | ABTS radical scavenging | 6.3 | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be central to the preliminary biological screening of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, based on standard practices for related compounds.
Antiproliferative Activity - MTT Assay
The antiproliferative activity is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A-549, PC-3, HT-29, HeLa) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period, typically 48 or 72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.
Antioxidant Activity - DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.
-
Sample Preparation: The test compound is dissolved in a suitable solvent (e.g., methanol (B129727) or ethanol) to prepare a stock solution, from which serial dilutions are made.
-
Reaction Mixture: A solution of DPPH in the same solvent (e.g., 0.1 mM) is prepared.
-
Incubation: The test compound dilutions are mixed with the DPPH solution. The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: The percentage of radical scavenging activity is calculated. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined. Ascorbic acid or Trolox is typically used as a positive control.
Visualization of Potential Mechanisms
The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the biological screening of flavonoids.
Caption: Hypothetical Antioxidant Mechanism of a Flavonoid.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-antioxidant activity relationships of flavonoids: a re-examination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antioxidant Activity of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth analysis of the in vitro antioxidant properties of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and its close structural analogs. Due to a scarcity of direct research on the specified compound, this paper leverages comprehensive data from studies on scutellarin (B1681692) (scutellarein-7-O-glucuronide), a structurally similar flavonoid glucuronide, to infer and understand its potential antioxidant mechanisms and efficacy. This guide summarizes quantitative data from key antioxidant assays, details the experimental protocols for these evaluations, and presents visual diagrams of experimental workflows and potential mechanistic pathways.
Introduction
Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for their diverse bioactive properties, including significant antioxidant effects. The compound 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide belongs to this family. Its structure suggests a potential for radical scavenging and metal chelation due to the presence of multiple hydroxyl groups. Glucuronidation, a common metabolic modification, significantly impacts the bioavailability and bioactivity of flavonoids.[1] This document explores the in vitro antioxidant capacity of this flavonoid glucuronide, drawing parallels from the well-studied analog, scutellarin.
Quantitative Antioxidant Activity Data
The antioxidant activity of flavonoids can be assessed through various assays that measure different aspects of their radical scavenging and reducing capabilities. The following table summarizes the quantitative data for scutellarin (scutellarein-7-O-glucuronide) in comparison to its aglycone, scutellarein (B1681691), providing insight into the effects of 7-O-glucuronidation.[2]
| Antioxidant Assay | Compound | IC50 (µM) | Relative Activity |
| DPPH• Scavenging | Scutellarein | 8.5 | Higher |
| Scutellarin | 15.6 | Lower | |
| ABTS+• Scavenging | Scutellarein | 4.3 | Higher |
| Scutellarin | 9.1 | Lower | |
| PTIO• Scavenging | Scutellarein | 11.2 | Higher |
| Scutellarin | 26.5 | Lower | |
| Cupric Ion Reducing (CUPRAC) | Scutellarein | 5.3 | Higher |
| Scutellarin | 11.5 | Lower | |
| Superoxide (B77818) Anion (•O2−) Scavenging | Scutellarein | 38.4 | Lower |
| Scutellarin | 12.5 | Higher |
Data sourced from a comparative study on scutellarein and scutellarin.[2]
Interpretation of Data: The data indicates that for assays based on hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms, such as DPPH, ABTS, PTIO, and CUPRAC, the aglycone (scutellarein) exhibits stronger antioxidant activity (lower IC50 values) than its 7-O-glucuronide form (scutellarin).[2] This suggests that the glucuronidation of the hydroxyl group at the 7-position diminishes its ability to donate a hydrogen atom or an electron.[2] Conversely, in the superoxide anion scavenging assay, scutellarin is significantly more potent than its aglycone.[2] This highlights the dual effect of glucuronidation, which can either decrease or enhance specific antioxidant activities.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for the key in vitro antioxidant assays mentioned above.
DPPH• (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.[3]
-
Reagents and Equipment:
-
Test compound (5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide or analog) dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO)
-
Positive control (e.g., Ascorbic acid or Trolox)[3]
-
96-well microplate reader or UV-Vis spectrophotometer[3]
-
Methanol[3]
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control in methanol.[3]
-
Add 20 µL of each dilution to the wells of a 96-well plate.[4]
-
Add 180 µL of the 0.1 mM DPPH solution to each well.[4]
-
For the blank, use 20 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at 37°C for 30 minutes.[4]
-
Measure the absorbance at 515 nm.[4]
-
Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A₀ - A₁) / A₀] x 100, where A₀ is the absorbance of the control and A₁ is the absorbance of the sample.[3]
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
-
ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation.
-
Reagents and Equipment:
-
ABTS solution (7 mM)
-
Potassium persulfate (2.45 mM)
-
Phosphate buffered saline (PBS) or ethanol (B145695)
-
Test compound and positive control
-
Microplate reader or UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS radical solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare serial dilutions of the test compound and positive control.
-
Add a small volume of each dilution to the diluted ABTS radical solution.
-
Incubate for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay
This assay is based on the reduction of Cu(II) to Cu(I) by antioxidants.[2]
-
Reagents and Equipment:
-
Copper(II) chloride solution
-
Neocuproine (B1678164) solution
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 7.0)
-
Test compound and positive control
-
Microplate reader or UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the copper(II) chloride solution, neocuproine solution, and ammonium acetate buffer to each well.
-
Add the test compound dilutions to the respective wells.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 450 nm.
-
Higher absorbance indicates greater reducing power.
-
Calculate the antioxidant capacity relative to a standard antioxidant like Trolox.
-
Visualizations: Workflows and Pathways
Experimental Workflow for In Vitro Antioxidant Assays
The following diagram illustrates the general workflow for evaluating the in vitro antioxidant activity of a test compound.
Caption: General workflow for in vitro antioxidant capacity assessment.
Antioxidant Mechanism of Action
Flavonoids exert their antioxidant effects primarily through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms. The presence of a glucuronide moiety can influence these pathways.
Caption: Key mechanisms of flavonoid antioxidant action.
Discussion and Conclusion
The available evidence from the structurally similar flavonoid, scutellarin, strongly suggests that 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide possesses significant in vitro antioxidant activity. The glucuronidation at the 7-position likely modulates its efficacy, potentially reducing its activity in assays dependent on direct hydrogen or electron donation from that site, while possibly enhancing its effectiveness against specific radicals like superoxide anions.
The pyrogallol-type arrangement of hydroxyl groups on the A-ring is a key structural feature for antioxidant potential.[2] However, the addition of a bulky glucuronide group can introduce steric hindrance and alter the electronic properties of the molecule, leading to the observed differences in activity compared to the aglycone.[2]
For drug development professionals, these findings imply that while the flavonoid glucuronide may exhibit antioxidant properties, its specific profile of activity is nuanced. It is crucial to evaluate its effects in a range of assays to fully characterize its potential. Further research is warranted to isolate or synthesize 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and directly assess its antioxidant profile to confirm the inferences drawn from its analogs. Understanding the structure-activity relationship, particularly the impact of glucuronidation, is essential for the rational design and development of flavonoid-based therapeutic agents.
References
- 1. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Effect of Glucuronidation of a Pyrogallol-Type Phytophenol Antioxidant: A Comparison between Scutellarein and Scutellarin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide: A Technical Guide
For: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide delineates the potential therapeutic targets of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, a natural flavonoid glycoside isolated from Scutellaria baicalensis. Pharmacokinetic studies indicate that this glucuronide is a major metabolite and likely acts as a prodrug, being converted to its aglycone, wogonin (B1683318) (5,7-dihydroxy-8-methoxyflavone), in the intestine and liver. Consequently, this document focuses on the well-documented therapeutic targets and mechanisms of action of wogonin as the primary bioactive compound. Wogonin has demonstrated significant anti-cancer, neuroprotective, and anti-inflammatory properties through the modulation of a multitude of signaling pathways and molecular targets. This guide provides a comprehensive overview of these targets, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling cascades to facilitate further research and drug development efforts.
Introduction
5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is a flavonoid found in the roots of Scutellaria baicalensis Georgi, a plant with a long history of use in traditional medicine. While direct studies on the biological activity of the glucuronide are limited, extensive research has been conducted on its aglycone, wogonin. Evidence suggests that following oral administration, the glucuronide is hydrolyzed to wogonin, which then exerts a range of pharmacological effects. This guide will, therefore, focus on the established therapeutic targets of wogonin, presenting it as the active metabolite of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.
Therapeutic Potential and Key Areas of Research
Wogonin has shown therapeutic potential in three primary areas:
-
Oncology: Inhibition of proliferation, induction of apoptosis, and suppression of metastasis in various cancer types.
-
Neuroprotection: Attenuation of neuronal damage and inflammation in models of neurodegenerative diseases and brain injury.
-
Anti-inflammation: Reduction of pro-inflammatory mediators in various inflammatory conditions.
Identified Therapeutic Targets and Signaling Pathways
The multifaceted therapeutic effects of wogonin are attributed to its ability to modulate a wide array of signaling pathways and molecular targets. These are summarized below and detailed in the subsequent sections.
Anti-Cancer Effects
Wogonin's anti-cancer activity is mediated through the regulation of several critical signaling pathways involved in cell proliferation, survival, and apoptosis.
-
PI3K/Akt Pathway: Wogonin inhibits the phosphorylation of PI3K and Akt, leading to the suppression of downstream pro-survival signals and induction of apoptosis.[1][2][3][4]
-
MAPK Pathway: Wogonin has been shown to modulate the mitogen-activated protein kinase (MAPK) pathway, affecting cell proliferation and survival.[5]
-
NF-κB Pathway: By inhibiting the activation of Nuclear Factor-kappa B (NF-κB), wogonin downregulates the expression of inflammatory and anti-apoptotic genes.[5][6]
-
CDK9 Inhibition: Wogonin directly inhibits Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription, leading to cell cycle arrest and apoptosis.[7][8][9][10]
-
p53 Stabilization: Wogonin can induce the stabilization and activation of the p53 tumor suppressor protein, promoting apoptosis in cancer cells.[11]
Neuroprotective Effects
Wogonin exhibits neuroprotective properties by mitigating oxidative stress, inflammation, and apoptosis in the central nervous system.
-
Inhibition of Microglial Activation: Wogonin suppresses the activation of microglia, thereby reducing the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in the brain.[12]
-
PI3K/Nrf2/HO-1 Pathway: Wogonin activates the PI3K/Akt pathway, which in turn upregulates the Nrf2/HO-1 signaling cascade, a key pathway in cellular defense against oxidative stress.[13][14]
Anti-inflammatory Effects
Wogonin's anti-inflammatory effects are primarily mediated by the inhibition of pro-inflammatory signaling pathways and the synthesis of inflammatory mediators.
-
Inhibition of NF-κB Signaling: As in cancer, wogonin's inhibition of NF-κB is a central mechanism for its anti-inflammatory effects, reducing the expression of numerous pro-inflammatory genes.[5][6]
-
Downregulation of COX-2 and iNOS: Wogonin suppresses the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes responsible for the production of prostaglandins and nitric oxide, respectively, which are key mediators of inflammation.[15]
Quantitative Data
The following tables summarize the quantitative data for the bioactivity of wogonin from various in vitro studies.
Table 1: In Vitro Anti-Cancer Activity of Wogonin
| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
| GH3 | Prolactinoma | CCK-8 | IC50 (72h) | 61.99 µM | [1][16] |
| MMQ | Prolactinoma | CCK-8 | IC50 (72h) | 107 µM | [1][16] |
| A549 | Lung Cancer | MTT | Viability | 31% at 50 µM | [17] |
| A427 | Lung Cancer | MTT | Viability | 34% at 50 µM | [17] |
| SKOV3 | Ovarian Cancer | CCK-8 | Viability | >80% at 20 µM (72h) | [18] |
| SKOV3/DDP | Ovarian Cancer (Cisplatin-resistant) | CCK-8 | Viability | >80% at 20 µM (72h) | [18] |
| OV2008 | Ovarian Cancer | CCK-8 | Viability | >80% at 20 µM (72h) | [18] |
| C13* | Ovarian Cancer (Cisplatin-resistant) | CCK-8 | Viability | >80% at 20 µM (72h) | [18] |
| MV4-11 | Acute Myeloid Leukemia | Proliferation | IC50 | 20 nM | [10] |
Table 2: In Vitro Kinase Inhibitory Activity of Wogonin
| Target Kinase | Assay Type | Endpoint | Value | Reference |
| CDK9 | Cell-free kinase assay | IC50 | ~200 nM | [8] |
| CDK9 | In vitro kinase inhibition | IC50 | 19.9 nM | [10] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments cited in this guide.
Cell Viability and Proliferation Assays
-
MTT Assay: This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase. The resulting purple formazan (B1609692) is solubilized, and the absorbance is measured, which is proportional to the number of viable cells.
-
CCK-8 Assay: The Cell Counting Kit-8 assay is another colorimetric assay that uses a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of living cells.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Western Blotting for Signaling Pathway Analysis
-
Protocol:
-
Cells are treated with wogonin for a specified time.
-
Total protein is extracted from the cells using a lysis buffer.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-PI3K, PI3K).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Neuroprotection Studies
-
Animal Models: Rat or mouse models of traumatic brain injury (TBI) or cerebral ischemia are commonly used.[13][14][19][20]
-
Drug Administration: Wogonin is typically dissolved in a vehicle like DMSO and administered intraperitoneally at doses ranging from 20-50 mg/kg.[9][19]
-
Assessments:
-
Neurological Severity Scores: Behavioral tests to assess motor and sensory function.[13][14][20]
-
Histological Analysis: Brain tissue is examined for neuronal damage, infarct volume, and brain edema.[13][14][19]
-
Biochemical Assays: Measurement of oxidative stress markers and inflammatory cytokines in brain tissue.
-
Conclusion and Future Directions
The available evidence strongly suggests that 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide functions as a prodrug, with its therapeutic effects being mediated by its aglycone, wogonin. Wogonin has emerged as a promising multi-target agent with significant potential in the treatment of cancer, neurodegenerative disorders, and inflammatory diseases. Its ability to modulate key signaling pathways such as PI3K/Akt, MAPK, NF-κB, and CDK9 underscores its pleiotropic pharmacological profile.
Future research should focus on several key areas:
-
Direct Biological Activity of the Glucuronide: Investigating whether 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide possesses any intrinsic biological activity independent of its conversion to wogonin.
-
Comparative Studies: Conducting head-to-head studies comparing the efficacy and pharmacokinetics of the glucuronide and its aglycone.
-
Clinical Translation: Given the extensive preclinical data on wogonin, well-designed clinical trials are warranted to evaluate its safety and efficacy in human subjects.
-
Formulation Development: Optimizing drug delivery systems to enhance the bioavailability and targeted delivery of wogonin and its glucuronide.
This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and its active metabolite, wogonin.
References
- 1. Frontiers | Wogonin inhibits the proliferation of prolactinoma through the PI3K/AKT signaling pathway [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Wogonin increases gemcitabine sensitivity in pancreatic cancer by inhibiting Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB and Nrf2 signaling pathways contribute to wogonin-mediated inhibition of inflammation-associated colorectal carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Wogonin and related natural flavones are inhibitors of CDK9 that induce apoptosis in cancer cells by transcriptional suppression of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Wogonin and related natural flavones are inhibitors of CDK9 that induce apoptosis in cancer cells by transcriptional suppression of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Wogonin protects against bleomycin-induced mouse pulmonary fibrosis via the inhibition of CDK9/p53-mediated cell senescence [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Selective anti-tumor activity of wogonin targeting the Warburg effect through stablizing p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flavonoid wogonin from medicinal herb is neuroprotective by inhibiting inflammatory activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Protective role of wogonin following traumatic brain injury by reducing oxidative stress and apoptosis via the PI3K/Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of wogonin, a plant flavone from Scutellaria radix, on skin inflammation: in vivo regulation of inflammation-associated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. balkanmedicaljournal.org [balkanmedicaljournal.org]
- 18. researchgate.net [researchgate.net]
- 19. Wogonin Improves Histological and Functional Outcomes, and Reduces Activation of TLR4/NF-κB Signaling after Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Wogonin improves functional neuroprotection for acute cerebral ischemia in rats by promoting angiogenesis via TGF-β1 - Kong - Annals of Translational Medicine [atm.amegroups.org]
In-Depth Technical Guide to 5,7,8-Trihydroxy-6-methoxyflavone 7-O-glucuronide (CAS Number: 164022-76-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7,8-Trihydroxy-6-methoxyflavone 7-O-glucuronide (CAS No. 164022-76-8) is a flavonoid glycoside naturally occurring in the roots of Scutellaria baicalensis Georgi, a plant widely used in traditional Chinese medicine. As a member of the flavonoid family, this compound is of significant interest to the scientific community for its potential therapeutic properties, which are believed to include anti-inflammatory and antioxidant effects. This technical guide provides a comprehensive overview of the available scientific literature on its properties, biological activities, and relevant experimental methodologies.
Physicochemical Properties
The fundamental physicochemical properties of 5,7,8-Trihydroxy-6-methoxyflavone 7-O-glucuronide are summarized in the table below. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 164022-76-8 | |
| Molecular Formula | C₂₂H₂₀O₁₂ | |
| Molecular Weight | 476.39 g/mol | |
| Appearance | Not explicitly reported, likely a solid | |
| Solubility | Not explicitly reported, likely soluble in polar organic solvents | |
| SMILES | COC1=C(C2=C(C(=O)C=C(O2)C3=CC=CC=C3)C(=C1O[C@H]4--INVALID-LINK--C(=O)O)O)O">C@@HO)O)O | |
| InChI | InChI=1S/C22H20O12/c1-30-17-14(25)12-13(24)10(20(28)33-21(12)15(17)26)9-5-3-2-4-6-9/h2-8,19,21,23-27H,1H3,(H,28,29)(H,31,32)/t19-,21+,23+,24-,25+,26?/m1/s1 |
Biological Activity and Mechanism of Action
While direct experimental studies on 5,7,8-Trihydroxy-6-methoxyflavone 7-O-glucuronide are limited, the broader family of flavonoids from Scutellaria baicalensis has been extensively studied. This provides a strong basis for inferring its likely biological activities and mechanisms of action.
Anti-Inflammatory Activity
Flavonoids isolated from Scutellaria baicalensis have demonstrated significant anti-inflammatory effects.[1] These effects are primarily attributed to the downregulation of pro-inflammatory mediators. The molecular mechanisms often involve the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]
-
NF-κB Pathway Inhibition: Extracts from Scutellaria baicalensis have been shown to suppress the activation of NF-κB, a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][3][4] Inhibition of NF-κB activation by flavonoids can occur through the prevention of IκBα degradation, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[5]
-
MAPK Pathway Modulation: Flavonoids from Scutellaria baicalensis can also modulate the MAPK signaling pathways, including ERK, JNK, and p38.[1][2] These pathways are crucial for transducing extracellular signals to cellular responses, including the production of inflammatory cytokines. By inhibiting the phosphorylation of these kinases, flavonoids can effectively reduce the inflammatory response.
dot
Figure 1: Proposed anti-inflammatory mechanism of action.
Antioxidant Activity
Flavonoids from Scutellaria baicalensis, particularly those with multiple hydroxyl groups, are known for their potent antioxidant properties.[6][7][8] They can act as free radical scavengers and may also inhibit enzymes involved in the production of reactive oxygen species (ROS).[9] The antioxidant capacity is crucial for protecting cells from oxidative stress, which is implicated in various chronic diseases.
The antioxidant activity of flavonoids is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and by measuring the inhibition of lipid peroxidation.[6][7]
dot
References
- 1. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Dual Effects of a Combination of Scutellaria baicalensis and Nelumbo nuciferaon Inflammation and Hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Baicalein inhibits TNF-α-induced NF-κB activation and expression of NF-κB-regulated target gene products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Free radical scavenging and antioxidant activities of flavonoids extracted from the radix of Scutellaria baicalensis Georgi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiradical and antioxidant activity of flavones from Scutellariae baicalensis radix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidative and anti-inflammatory activities of polyhydroxyflavonoids of Scutellaria baicalensis GEORGI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant potential of four flavonoids from Scutellaria baicalensis: a computational investigation on radical scavenging activity and enzyme inhibition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Structural Analogs of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is a flavonoid glucuronide, a class of compounds that has garnered significant interest in the scientific community for its diverse pharmacological activities. The aglycone of this compound, 5,7,8,4'-tetrahydroxy-6-methoxyflavone, commonly known as scutellarein (B1681691), is a flavone (B191248) found in medicinal plants such as Scutellaria baicalensis. Scutellarein and its glycosides have demonstrated a wide array of biological effects, including potent anti-inflammatory, antioxidant, and neuroprotective properties. In vivo, flavonoids are often metabolized into glucuronidated and sulfated forms, which are the primary circulating metabolites. Understanding the structure-activity relationships of these glucuronidated flavonoids and their structural analogs is crucial for the development of novel therapeutic agents.
This technical guide provides an in-depth overview of the structural analogs of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, focusing on their synthesis, biological activities, and underlying mechanisms of action. Detailed experimental protocols for key biological assays are also provided to facilitate further research in this promising area of drug discovery.
Structural Analogs and Their Biological Activities
The biological activity of flavonoids is intricately linked to their substitution patterns. Variations in the number and position of hydroxyl, methoxy, and glycosidic groups can significantly influence their therapeutic potential. This section explores several structural analogs of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and their reported biological effects.
Core Structures of Interest
The core structure of the target compound is based on the flavone backbone. Key analogs include the aglycone, scutellarein, its isomeric glucuronides, and synthetic derivatives with altered substitution patterns.
-
Scutellarein (Aglycone): The foundational structure, lacking the glucuronide moiety, it is often more biologically active in in vitro assays.
-
Scutellarin (B1681692) (Scutellarein-7-O-glucuronide): A major active component of Erigeron breviscapus, it is a close structural analog and one of the most studied glycosides of scutellarein.
-
Methylated Analogs: Methylation of the hydroxyl groups can alter the lipophilicity and metabolic stability of the flavonoid, potentially enhancing its bioavailability and efficacy.
-
Phosphorylated and Sulfonated Derivatives: The introduction of phosphate (B84403) or sulfonate groups can improve water solubility and modulate biological activity.
-
Glycoside Variations: Altering the sugar moiety or the position of glycosylation can impact the pharmacokinetic and pharmacodynamic properties of the flavonoid.
Quantitative Biological Data
The following tables summarize the quantitative biological data for scutellarein and its key analogs. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
Table 1: Antioxidant Activity of Scutellarein and its Analogs
| Compound | Assay | IC50 (µM) | Reference |
| Scutellarein | DPPH radical scavenging | 16.05 | [1] |
| Scutellarin | DPPH radical scavenging | 17.88 | [1] |
| 8-Sulfonated Scutellarein | DPPH radical scavenging | 16.78 | [1] |
Table 2: Anti-inflammatory and Antiproliferative Activities of Scutellarein and its Derivatives
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Scutellarein | Nitric Oxide Production Inhibition (LPS-stimulated) | RAW 264.7 | ~50 (significant inhibition) | [2] |
| NO-donating scutellarin derivative (14b) | Antiproliferative | PC-3 (Prostate Cancer) | 0.09 | [3] |
| NO-donating scutellarin derivative (14b) | Antiproliferative | HepG2 (Liver Cancer) | 0.50 | [3] |
| NO-donating scutellarin derivative (14b) | Antiproliferative | MCF-7 (Breast Cancer) | 2.96 | [3] |
| NO-donating scutellarin derivative (14b) | Antiproliferative | HCT-116 (Colon Cancer) | 7.25 | [3] |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory and antioxidant effects of scutellarein and its analogs are mediated through the modulation of several key signaling pathways.
Inhibition of Pro-inflammatory Pathways
A primary mechanism of action is the suppression of pro-inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
-
NF-κB Pathway: Scutellarin and its aglycone, scutellarein, have been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.[2][4]
-
MAPK Pathway: These flavonoids can also modulate the MAPK pathway by inhibiting the phosphorylation of key kinases such as p38 and JNK.[4] The MAPK pathway is crucial for the production of various inflammatory mediators.
Caption: Inhibition of NF-κB and MAPK signaling by scutellarein analogs.
Activation of Antioxidant Pathways
In addition to suppressing pro-inflammatory signals, these flavonoids can also activate endogenous antioxidant defense mechanisms.
-
Nrf2/HO-1 Pathway: Scutellarein derivatives have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5] Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, such as Heme oxygenase-1 (HO-1), which play a critical role in cellular protection against oxidative stress.
Caption: Activation of the Nrf2 antioxidant pathway by scutellarein analogs.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative structural analog and for key in vitro biological assays.
Synthesis of 6-O-methylscutellarein
This protocol describes a semi-synthetic method for the preparation of a methylated analog of scutellarein.[2]
-
Starting Material: Scutellarein.
-
Reagents: Dimethyl sulfate (B86663) (DMS), potassium carbonate (K2CO3), anhydrous acetone.
-
Procedure: a. Dissolve scutellarein in anhydrous acetone. b. Add K2CO3 to the solution and stir at room temperature. c. Add DMS dropwise to the reaction mixture. d. Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). e. After completion, filter the reaction mixture to remove K2CO3. f. Evaporate the solvent under reduced pressure. g. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain 6-O-methylscutellarein. h. Characterize the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).
Caption: General workflow for the synthesis of 6-O-methylscutellarein.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
This protocol details the measurement of nitric oxide production, a key indicator of inflammation, in a macrophage cell line.[6][7]
-
Cell Culture: a. Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: a. Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: a. Pre-treat the cells with various concentrations of the test compounds (structural analogs) for 1 hour. b. Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).
-
Nitrite (B80452) Measurement (Griess Assay): a. After incubation, collect 100 µL of the cell culture supernatant from each well. b. Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample. c. Incubate the mixture at room temperature for 10 minutes in the dark. d. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: a. Calculate the concentration of nitrite in the samples using a standard curve generated with known concentrations of sodium nitrite. b. The percentage of NO production inhibition is calculated relative to the LPS-stimulated vehicle control.
In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity
This protocol describes a common method for evaluating the free radical scavenging capacity of the compounds.
-
Reagents: a. 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727). b. Test compounds dissolved in a suitable solvent (e.g., methanol or DMSO). c. Positive control (e.g., ascorbic acid or Trolox).
-
Procedure: a. Prepare a series of dilutions of the test compounds and the positive control. b. In a 96-well plate, add a specific volume of each dilution to the wells. c. Add the DPPH solution to each well to initiate the reaction. d. Incubate the plate in the dark at room temperature for 30 minutes. e. Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: a. The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. b. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.
Conclusion
5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and its structural analogs represent a promising class of compounds with significant therapeutic potential, particularly in the management of inflammatory and oxidative stress-related diseases. The biological activity of these flavonoids is highly dependent on their chemical structure, and further exploration of their structure-activity relationships is warranted. The methodologies and data presented in this guide provide a solid foundation for researchers to advance the understanding and application of these natural products in drug discovery and development. Future studies should focus on the synthesis of a broader range of analogs and their comprehensive evaluation in various biological systems to fully elucidate their therapeutic utility.
References
- 1. Design, Synthesis, and Biological Evaluation of Scutellarein Derivatives Based on Scutellarin Metabolic Mechanism In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of methylated scutellarein analogs based on metabolic mechanism of scutellarin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scutellarin derivatives as apoptosis inducers: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of scutellarein derivatives as neuroprotective agents via activating Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
HPLC-DAD method for quantification of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide
An HPLC-DAD Method for the Quantification of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in Botanical Extracts
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is a flavonoid glycoside that can be isolated from Scutellaria baicalensis[1][2]. Flavonoids and their glycosides are of significant interest in pharmaceutical research due to their wide range of biological activities. Accurate and precise quantification of these compounds in botanical extracts and biological matrices is essential for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This document provides a detailed High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide. The method is based on established principles for the analysis of flavonoid glucuronides[3][4][5].
Principle
This method utilizes reversed-phase HPLC to separate 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide from other components in the sample matrix. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent allows for the effective separation of the analyte. The Diode-Array Detector (DAD) enables quantification at the wavelength of maximum absorbance of the analyte and provides spectral data to confirm peak purity and identity.
Experimental Protocol
1. Materials and Reagents
-
Reference Standard: 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide (purity ≥98%)
-
Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Formic acid (analytical grade), Deionized water (18.2 MΩ·cm)
-
Plant Material: Dried and powdered plant material (e.g., Scutellaria baicalensis)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Reversed-phase C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-5 min, 10-25% B5-20 min, 25-50% B20-25 min, 50-80% B25-30 min, 80-10% B (return to initial)30-35 min, 10% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm and 335 nm (or wavelength of maximum absorbance determined from UV scan) |
| DAD Spectrum | 200-400 nm for peak purity and identification |
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 200 µg/mL (e.g., 1, 5, 10, 25, 50, 100, 200 µg/mL).
4. Sample Preparation (Botanical Extract)
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 20 mL of 70% methanol.
-
Vortex the mixture for 1 minute.
-
-
Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection: Carefully collect the supernatant.
-
Re-extraction: Repeat the extraction process on the plant residue two more times.
-
Pooling and Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract with a known volume (e.g., 5 mL) of methanol.
-
Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.
5. Method Validation
The analytical method should be validated according to standard guidelines to ensure its suitability for its intended purpose. Key validation parameters include:
-
Linearity: A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be greater than 0.999.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Precision: Intra-day and inter-day precision should be evaluated by analyzing replicate injections of standard solutions at different concentrations. The relative standard deviation (RSD) should typically be less than 2%.
-
Accuracy: Accuracy should be assessed through recovery studies by spiking a blank matrix with known concentrations of the standard. Recoveries are expected to be within 95-105%.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample should be demonstrated. Peak purity can be assessed using the DAD.
Data Presentation
Table 1: Quantitative Data Summary for Method Validation
The following table summarizes the expected validation parameters for the HPLC-DAD method for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide quantification. These values should be experimentally determined.
| Validation Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Linear Range | 1 - 200 µg/mL |
| LOD | 0.02 µg/mL |
| LOQ | 0.06 µg/mL |
| Intra-day Precision (RSD) | < 2% |
| Inter-day Precision (RSD) | < 2% |
| Accuracy (Recovery) | 97.3% - 104.5% |
| Retention Time | Approximately 15-20 min (to be determined) |
Visualizations
Caption: Experimental workflow for HPLC-DAD quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of Flavone Glucuronide Isomers by Metal Complexation and Tandem Mass Spectrometry: Regioselectivity of UDP-Glucuronosyltransferase Isozymes in the Biotransformation of Flavones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in Plant Extracts using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific method for the quantitative analysis of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in plant extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is optimized for the analysis of extracts from Scutellaria species, particularly Scutellaria baicalensis, a known source of this flavone (B191248) glucuronide.[1] The method utilizes a reverse-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach provides high selectivity and sensitivity for the accurate quantification of the target analyte in complex plant matrices.
Introduction
5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is a naturally occurring flavonoid found in medicinal plants such as Scutellaria baicalensis.[1] Flavonoids from this plant, including baicalein, wogonin, and their glycosides, are recognized for their potential therapeutic properties, including anti-inflammatory, antioxidant, and antiviral activities.[2][3] Accurate and reliable quantification of these compounds in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. LC-MS/MS offers superior sensitivity and selectivity compared to other analytical techniques, making it the method of choice for the analysis of flavonoids in complex biological matrices.
Experimental
Sample Preparation
-
Extraction:
-
Weigh 1.0 g of finely ground, dried plant material (e.g., roots of Scutellaria baicalensis).
-
Add 20 mL of 70% ethanol (B145695) and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Pool the supernatants and evaporate to dryness under vacuum.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in 5 mL of deionized water.
-
Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of deionized water to remove polar impurities.
-
Elute the flavonoids with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Method
Liquid Chromatography:
-
System: UHPLC system
-
Column: C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-9 min: 5-95% B
-
9-11 min: 95% B
-
11.1-14 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
System: Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Negative Ion Mode
-
Capillary Voltage: 4000 V
-
Gas Temperature: 300 °C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 35 psi
-
Scan Type: Multiple Reaction Monitoring (MRM)
Quantitative Data
The following table presents representative quantitative data for flavonoids commonly found in Scutellaria species, including the target analyte. These values are illustrative and may vary depending on the plant material and extraction method.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Concentration Range (µg/g) |
| 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide | 491.1 | 315.1 | 7.8 | 50 - 1500 |
| Baicalin | 447.1 | 271.1 | 8.5 | 1000 - 20000 |
| Wogonoside | 461.1 | 285.1 | 9.2 | 100 - 1000 |
| Baicalein | 271.1 | 123.1 | 10.1 | 50 - 500 |
| Wogonin | 285.1 | 270.1 | 10.8 | 20 - 200 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for LC-MS/MS analysis.
Flavonoid Biosynthesis Pathway in Scutellaria
Caption: Biosynthesis pathway of flavonoids in Scutellaria.[2][4][5]
Conclusion
The LC-MS/MS method described provides a robust and reliable approach for the quantification of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in plant extracts. The sample preparation protocol effectively removes interfering matrix components, and the chromatographic and mass spectrometric conditions are optimized for high sensitivity and specificity. This application note serves as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and quality control of herbal medicines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis [frontiersin.org]
- 3. Multi-omics landscape to decrypt the distinct flavonoid biosynthesis of Scutellaria baicalensis across multiple tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-based Assays using 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is a flavonoid glycoside found in the roots of Scutellaria baicalensis Georgi, a plant widely used in traditional medicine. Flavonoids from Scutellaria baicalensis have demonstrated significant antioxidant and anti-inflammatory properties, making them promising candidates for therapeutic development.[1][2][3][4][5] These biological activities are often attributed to their ability to scavenge free radicals and modulate key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.[2][6][7]
These application notes provide detailed protocols for cell-based assays to evaluate the bioactivity of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, focusing on its potential antioxidant and anti-inflammatory effects.
Compound Profile
| Property | Value |
| Compound Name | 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide |
| Synonyms | - |
| Natural Source | Scutellaria baicalensis Georgi[8] |
| Molecular Formula | C22H20O12 |
| Molecular Weight | 476.39 g/mol |
| Chemical Structure | (Structure can be visualized using SMILES: COC1=C(C(=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)O[C@H]4--INVALID-LINK--O)O)O">C@@HO)O) |
Quantitative Data Summary
| Assay | Cell Line | Parameter | Value (IC50/EC50) | Reference |
| Cell Viability | e.g., RAW 264.7 | CC50 | Data not available | |
| Antioxidant Activity | e.g., HepG2 | EC50 | Data not available | |
| Anti-inflammatory (NO inhibition) | RAW 264.7 | IC50 | Data not available | |
| Anti-inflammatory (TNF-α inhibition) | RAW 264.7 | IC50 | Data not available | |
| Anti-inflammatory (IL-6 inhibition) | RAW 264.7 | IC50 | Data not available |
Experimental Protocols
Prior to conducting any of the following assays, it is essential to determine the non-toxic concentration range of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide on the chosen cell line using a cell viability assay.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of the compound on the cells.
Workflow for Cell Viability Assay
Caption: Workflow of the MTT cell viability assay.
Materials:
-
RAW 264.7 macrophages (or other suitable cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
CO2 incubator
Protocol:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare a stock solution of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in DMSO and then dilute to various concentrations in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24 to 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of the solubilization solution to each well.
-
Leave the plate overnight in the incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of the compound to mitigate intracellular reactive oxygen species (ROS).
Workflow for Cellular Antioxidant Activity Assay
Caption: Workflow of the Cellular Antioxidant Activity (CAA) assay.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Williams' Medium E with 10% FBS and 1% Penicillin-Streptomycin
-
5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Protocol:
-
Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10^4 cells/well and incubate for 24 hours.
-
Remove the medium and wash the cells with PBS.
-
Treat the cells with 100 µL of medium containing the test compound at various concentrations and 25 µM DCFH-DA for 1 hour.
-
Wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH to induce oxidative stress.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence emission at 535 nm with an excitation of 485 nm every 5 minutes for 1 hour.
-
Calculate the CAA value as the percentage of inhibition of fluorescence in comparison to the control.
Anti-inflammatory Assay in LPS-Stimulated Macrophages
This protocol assesses the compound's ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Workflow for Anti-inflammatory Assay
Caption: Workflow for the anti-inflammatory assay in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophages
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Nitric Oxide (NO) Measurement:
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite (B80452) standard curve.
-
-
Cytokine Measurement (TNF-α and IL-6):
-
Measure the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
-
Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production compared to the LPS-stimulated control.
Signaling Pathway Analysis
Flavonoids from Scutellaria baicalensis are known to exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[2][7]
NF-κB Signaling Pathway
LPS stimulation activates the IKK complex, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6. Flavonoids can inhibit this pathway at various steps.
Caption: Simplified NF-κB signaling pathway and potential inhibition by the flavonoid.
MAPK Signaling Pathway
LPS can also activate the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38. These kinases, in turn, can activate transcription factors like AP-1, which also contribute to the expression of pro-inflammatory genes. Flavonoids have been shown to inhibit the phosphorylation of these MAPKs.
Caption: Simplified MAPK signaling pathway and potential points of inhibition by the flavonoid.
Conclusion
The provided protocols offer a framework for investigating the potential antioxidant and anti-inflammatory activities of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in cell-based models. Given the known bioactivities of other flavonoids from Scutellaria baicalensis, it is hypothesized that this compound will exhibit similar properties, likely through the modulation of the NF-κB and MAPK signaling pathways. Further investigation is warranted to elucidate its specific mechanisms of action and to determine its potency through the generation of quantitative data.
References
- 1. Antioxidative and anti-inflammatory activities of polyhydroxyflavonoids of Scutellaria baicalensis GEORGI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Flavonoids from Scutellaria baicalensis: Promising Alternatives for Enhancing Swine Production and Health | MDPI [mdpi.com]
- 5. [Pharmacological effects of flavonoids from Scutellaria baicalensis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Baicalein inhibits TNF-α-induced NF-κB activation and expression of NF-κB-regulated target gene products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF- κ B and MAPK in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Free radical scavenging and antioxidant activities of flavonoids extracted from the radix of Scutellaria baicalensis Georgi - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in Anti-inflammatory Models
Disclaimer: Direct experimental data on the anti-inflammatory activity of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is not currently available in the public domain. The following application notes and protocols are based on the well-documented anti-inflammatory properties of structurally related flavonoids isolated from the same source, Scutellaria baicalensis Georgi, such as baicalin, baicalein, and wogonin (B1683318). These related compounds have been shown to exert their effects through the modulation of key inflammatory signaling pathways. Therefore, the provided information serves as a representative model for investigating the potential anti-inflammatory effects of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, dysregulated or chronic inflammation is implicated in a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Flavonoids, a class of natural compounds found in plants, have garnered significant interest for their potential therapeutic properties, including their anti-inflammatory effects. 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, a flavonoid isolated from Scutellaria baicalensis, is a promising candidate for anti-inflammatory research due to the known activities of other flavonoids from this plant.
The primary mechanisms by which flavonoids from Scutellaria baicalensis exert their anti-inflammatory effects involve the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3][4] Activation of these pathways leads to the production of pro-inflammatory mediators, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6).[1][5] By inhibiting these pathways, flavonoids can effectively reduce the inflammatory response.
Data Presentation
The following tables summarize the representative anti-inflammatory effects of flavonoids isolated from Scutellaria baicalensis in various in vitro and in vivo models. This data can be used as a reference for designing experiments with 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.
Table 1: In Vitro Anti-inflammatory Activity of Scutellaria baicalensis Flavonoids
| Model System | Flavonoid Concentration | Inhibitory Effects | Reference |
| Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | 10, 40, 70, 100 µg/mL | Decreased production of iNOS, COX-2, IL-6, and TNF-α. Inhibited phosphorylation of NF-κB and MAPKs (ERK, JNK, p38). | [1] |
| LPS-stimulated RAW 264.7 macrophages | Not specified | Wogonin, baicalin, and wogonoside (B1683319) significantly reduced LPS-induced inflammation. | [5] |
| LPS-treated J774.1 cells | Equimolar mixture of baicalein, wogonin, and oroxylin A | Synergistic inhibition of PGE2 production. Inhibition of COX-2 protein expression and NF-κB transcriptional activity. | [6] |
Table 2: In Vivo Anti-inflammatory Activity of Scutellaria baicalensis Flavonoids
| Animal Model | Flavonoid/Dose | Therapeutic Outcome | Reference |
| Carrageenan-induced rat hind paw edema | Wogonin | Potent anti-inflammatory activity (82.9% inhibition). | [7][8] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-inflammatory activity of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.
Protocol 1: In Vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages
Objective: To determine the effect of the test compound on the production of nitric oxide (NO), a key inflammatory mediator, in cultured macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide (test compound)
-
Griess Reagent System
-
96-well cell culture plates
Procedure:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Nitric Oxide Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each sample, and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Part II of Griess Reagent) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration based on a standard curve generated with sodium nitrite.
-
Protocol 2: Western Blot Analysis for Inflammatory Proteins
Objective: To assess the effect of the test compound on the expression levels of key inflammatory proteins such as iNOS, COX-2, and phosphorylated forms of NF-κB and MAPKs.
Materials:
-
Treated and untreated cell lysates from Protocol 1
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-p-NF-κB, anti-p-ERK, anti-p-JNK, anti-p-p38, and corresponding total protein antibodies)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: Proposed inhibitory mechanism of the flavonoid on inflammatory signaling pathways.
Caption: Experimental workflow for in vitro anti-inflammatory screening.
References
- 1. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells | Semantic Scholar [semanticscholar.org]
- 3. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF- κ B and MAPK in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flavonoids from Scutellaria baicalensis: Promising Alternatives for Enhancing Swine Production and Health [mdpi.com]
- 6. Synergistic effect of baicalein, wogonin and oroxylin A mixture: multistep inhibition of the NF-κB signalling pathway contributes to an anti-inflammatory effect of Scutellaria root flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Antioxidative and anti-inflammatory activities of polyhydroxyflavonoids of Scutellaria baicalensis GEORGI - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neuroprotective Effect Assays of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays and protocols to evaluate the neuroprotective potential of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, a flavonoid compound. The methodologies described are based on established techniques for assessing the neuroprotective effects of flavonoids against various neurotoxic insults.
Assessment of Cytotoxicity and Neuroprotection
The initial evaluation of a potential neuroprotective compound involves determining its intrinsic toxicity to neuronal cells and its ability to protect these cells from a neurotoxic challenge. The MTT assay is a widely used colorimetric method for assessing cell viability.
Experimental Protocol: MTT Assay for Cell Viability and Neuroprotection
This protocol is designed to determine the optimal non-toxic concentration of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and its protective effect against a neurotoxin such as hydrogen peroxide (H₂O₂) or amyloid-beta (Aβ).
Materials:
-
SH-SY5Y neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide
-
Neurotoxin (e.g., H₂O₂ or Aβ peptide)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Treatment (Cytotoxicity): To determine the cytotoxicity of the compound, treat the cells with various concentrations of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Compound Pre-treatment and Neurotoxin Challenge (Neuroprotection): For the neuroprotection assay, pre-treat the cells with non-toxic concentrations of the compound for 2 hours. Subsequently, introduce the neurotoxin (e.g., 100 µM H₂O₂ or 10 µM Aβ₂₅₋₃₅) and incubate for another 24 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Data Presentation:
Table 1: Cytotoxicity of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide on SH-SY5Y cells
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 99.1 ± 5.1 |
| 10 | 97.5 ± 4.5 |
| 25 | 96.3 ± 4.9 |
| 50 | 90.2 ± 5.5 |
| 100 | 75.4 ± 6.1 |
Table 2: Neuroprotective Effect of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide against H₂O₂-induced Toxicity
| Treatment | Cell Viability (%) |
| Control | 100 ± 5.8 |
| H₂O₂ (100 µM) | 45.3 ± 4.2 |
| Compound (10 µM) + H₂O₂ | 65.7 ± 5.1 |
| Compound (25 µM) + H₂O₂ | 78.9 ± 4.7 |
| Compound (50 µM) + H₂O₂ | 85.2 ± 5.3 |
Experimental Workflow for Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effect of a compound using the MTT assay.
Evaluation of Antioxidant Activity
Flavonoids are known for their antioxidant properties, which contribute significantly to their neuroprotective effects. Assays to measure the reduction of reactive oxygen species (ROS) are crucial.
Experimental Protocol: Measurement of Intracellular ROS
This protocol utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to quantify intracellular ROS levels.
Materials:
-
SH-SY5Y cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide
-
H₂O₂
-
DCFH-DA (10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Black 96-well microplate
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a black 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat cells with non-toxic concentrations of the compound for 2 hours.
-
ROS Induction: Induce oxidative stress by adding H₂O₂ (100 µM) for 1 hour.
-
DCFH-DA Staining: Wash the cells twice with PBS and then incubate with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Express ROS levels as a percentage of the H₂O₂-treated group.
Data Presentation:
Table 3: Effect of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide on Intracellular ROS Levels
| Treatment | Relative Fluorescence Units (RFU) |
| Control | 100 ± 8.5 |
| H₂O₂ (100 µM) | 350 ± 25.1 |
| Compound (10 µM) + H₂O₂ | 220 ± 15.8 |
| Compound (25 µM) + H₂O₂ | 150 ± 12.3 |
| Compound (50 µM) + H₂O₂ | 110 ± 9.7 |
Analysis of Apoptotic Pathways
Neuroprotective compounds often exert their effects by modulating apoptotic signaling cascades. Western blotting can be used to analyze the expression of key apoptosis-related proteins.
Experimental Protocol: Western Blotting for Apoptosis Markers
This protocol details the detection of Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic) proteins.
Materials:
-
SH-SY5Y cells
-
5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide
-
Neurotoxin (e.g., H₂O₂)
-
RIPA lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells as described in the neuroprotection assay. After treatment, lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the β-actin loading control.
Data Presentation:
Table 4: Modulation of Apoptotic Proteins by 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide
| Treatment | Bcl-2/Bax Ratio (relative to control) |
| Control | 1.00 ± 0.12 |
| H₂O₂ (100 µM) | 0.35 ± 0.08 |
| Compound (25 µM) + H₂O₂ | 0.78 ± 0.10 |
| Compound (50 µM) + H₂O₂ | 0.92 ± 0.11 |
Investigation of Neuroprotective Signaling Pathways
Flavonoids can modulate various signaling pathways involved in cell survival and stress response. The Nrf2-ARE pathway is a key antioxidant response pathway often activated by flavonoids.
Proposed Neuroprotective Signaling Pathway
Caption: Proposed Nrf2-ARE signaling pathway for the neuroprotective effect of the compound.
Unveiling the Bioactivity of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide: Experimental Models and Protocols
Application Note & Protocol | Version 1.0 | For Research Use Only
Introduction
5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is a flavonoid glucuronide, a class of compounds attracting significant interest in pharmacology due to their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. As a metabolite, this compound's biological activities may differ significantly from its aglycone precursor. This document provides detailed experimental models and protocols for researchers, scientists, and drug development professionals to investigate the bioactivity of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide. Given the limited direct studies on this specific compound, protocols are adapted from well-established methods for structurally similar and extensively researched flavonoids, such as luteolin (B72000) and its glucuronides.
I. In Vitro Bioactivity Assessment
Antioxidant Activity
Flavonoids are renowned for their ability to scavenge free radicals. The following assays can quantify the antioxidant potential of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.
Table 1: Summary of In Vitro Antioxidant Assays
| Assay | Principle | Key Parameters | Typical Positive Control |
| DPPH Radical Scavenging Assay | Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow. | IC50 (concentration for 50% inhibition) | Ascorbic Acid, Trolox, Quercetin |
| ABTS Radical Scavenging Assay | Measures the reduction of the ABTS radical cation by the antioxidant compound, leading to a decrease in absorbance. | IC50, TEAC (Trolox Equivalent Antioxidant Capacity) | Trolox, Ascorbic Acid |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), resulting in the formation of a colored complex. | FRAP value (expressed as µM Fe²⁺ equivalents) | Ferrous Sulfate, Ascorbic Acid |
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727). Store in the dark.
-
Prepare a stock solution of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in a suitable solvent (e.g., DMSO, methanol).
-
Prepare serial dilutions of the test compound and a positive control (e.g., Ascorbic Acid) to final concentrations ranging from 1 to 100 µg/mL.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or positive control.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of the respective solvent to 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Plot the percentage of scavenging against the concentration of the test compound to determine the IC50 value.
-
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Flavonoids can modulate inflammatory pathways.
Table 2: In Vitro Anti-inflammatory Assays
| Assay | Cell Line | Principle | Key Parameters |
| Nitric Oxide (NO) Production Assay | RAW 264.7 (murine macrophages) | Measures the inhibition of nitric oxide production in LPS-stimulated macrophages using the Griess reagent. | IC50 for NO inhibition |
| Cytokine Production Assay (ELISA) | RAW 264.7, THP-1 (human monocytes) | Quantifies the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant of LPS-stimulated cells. | IC50 for cytokine inhibition |
| COX-2 Expression (Western Blot) | RAW 264.7 | Determines the effect of the compound on the protein expression of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. | Fold change in protein expression |
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to quantify NO concentration.
-
-
Cell Viability:
-
Concurrently, perform a cell viability assay (e.g., MTT, PrestoBlue) to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Anticancer Activity
Flavonoids have been shown to inhibit the proliferation of cancer cells.
Table 3: In Vitro Anticancer Assays
| Assay | Cell Lines | Principle | Key Parameters |
| MTT Cell Viability Assay | MCF-7 (breast), PC-3 (prostate), A549 (lung), HCT116 (colon) | Measures the metabolic activity of viable cells by the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. | IC50 (concentration for 50% inhibition of cell viability) |
| Cell Cycle Analysis (Flow Cytometry) | As above | Determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the compound. | Percentage of cells in each phase |
| Apoptosis Assay (Annexin V/PI Staining) | As above | Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) and the uptake of propidium (B1200493) iodide (PI). | Percentage of apoptotic cells |
-
Cell Culture:
-
Culture the desired cancer cell lines in their respective recommended media.
-
-
Assay Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.
-
Treat the cells with various concentrations of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value from the dose-response curve.
-
II. In Vivo Bioactivity Assessment
In vivo models are crucial for understanding the systemic effects of the compound.
Protocol 4: Carrageenan-Induced Paw Edema in Mice (Anti-inflammatory)
-
Animals:
-
Use male Swiss albino mice (20-25 g).
-
-
Procedure:
-
Administer 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide orally or intraperitoneally at different doses (e.g., 10, 25, 50 mg/kg).
-
A positive control group should receive a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).
-
A control group should receive the vehicle.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
III. Signaling Pathway Analysis
Understanding the molecular mechanisms is key to drug development. Luteolin, a structurally related flavonoid, is known to modulate several key signaling pathways.[1][2][3][4] It is plausible that 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide may act on similar pathways.
Diagram 1: Potential Signaling Pathways Modulated by Flavonoids
Caption: Potential signaling pathways modulated by flavonoids.
IV. Experimental Workflows
Diagram 2: In Vitro Anti-inflammatory Assay Workflow
Caption: Workflow for in vitro anti-inflammatory screening.
Diagram 3: In Vivo Anti-inflammatory Model Workflow
Caption: Workflow for carrageenan-induced paw edema model.
V. Conclusion
The provided protocols and experimental models offer a comprehensive framework for the systematic investigation of the bioactivity of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide. By employing these in vitro and in vivo assays, researchers can elucidate its antioxidant, anti-inflammatory, and anticancer potential, and begin to unravel its mechanisms of action. This foundational data is essential for the future development of this and other flavonoid glucuronides as potential therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Progress, pharmacokinetics and future perspectives of luteolin modulating signaling pathways to exert anticancer effects: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects and Mechanisms of Luteolin, a Plant-Based Flavonoid, in the Prevention of Cancers via Modulation of Inflammation and Cell Signaling Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids are a diverse class of polyphenolic compounds widely found in plants, known for their broad range of biological activities. 5,7,8-Trihydroxy-6-methoxyflavone is a flavone (B191248) aglycone that, along with its glycoside derivatives, is found in medicinal plants such as Scutellaria baicalensis Georgi.[1] Glucuronidation is a key metabolic process that enhances the water solubility and bioavailability of flavonoids, often modulating their pharmacological properties.[2] The 7-O-glucuronide derivative of 5,7,8-Trihydroxy-6-methoxyflavone is of particular interest for its potential therapeutic applications, leveraging the biological activities of the parent flavone, which include anti-inflammatory, neuroprotective, and anti-proliferative effects.[3][4][5]
These application notes provide a detailed protocol for the chemical synthesis of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and methodologies for evaluating its potential biological activities. The synthetic strategy involves the initial synthesis of the flavone aglycone, followed by regioselective protection of hydroxyl groups, glycosylation, and final deprotection.
Synthesis of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide
The multi-step synthesis requires careful protection and deprotection strategies to achieve regioselective glucuronidation at the C-7 hydroxyl group.
Part 1: Synthesis of the Aglycone (5,7,8-Trihydroxy-6-methoxyflavone)
A plausible route for the synthesis of the aglycone is based on the Baker-Venkataraman rearrangement. The synthesis starts from a suitably substituted acetophenone.
Experimental Protocol: Aglycone Synthesis
-
Step 1: Benzoylation of 2,3,4-Trihydroxy-5-methoxyacetophenone.
-
Dissolve 2,3,4-Trihydroxy-5-methoxyacetophenone (1 eq.) in dry pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add benzoyl chloride (3.5 eq.) dropwise with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the mixture into ice-cold 10% hydrochloric acid to precipitate the product.
-
Filter, wash with water, and dry the crude product. Recrystallize from ethanol.
-
-
Step 2: Baker-Venkataraman Rearrangement.
-
Dissolve the benzoylated product (1 eq.) in dry pyridine.
-
Add powdered potassium hydroxide (B78521) (3 eq.) and stir at room temperature for 6 hours.
-
Acidify the mixture with cold 10% acetic acid to precipitate the diketone intermediate.
-
Filter, wash with water, and dry the product.
-
-
Step 3: Cyclization to form 5,8-Dihydroxy-7-methoxy-2-phenyl-4H-chromen-4-one.
-
Reflux the diketone intermediate (1 eq.) in a mixture of glacial acetic acid and concentrated sulfuric acid (catalytic amount) for 4 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated flavone by filtration, wash thoroughly with water, and dry.
-
-
Step 4: Introduction of 6-hydroxy group and subsequent methylation.
-
This step involves complex procedures such as the Elbs persulfate oxidation to introduce a hydroxyl group at the C6 position, followed by selective methylation. Due to the complexity, for research purposes, obtaining the aglycone from natural sources or specialized suppliers is often more practical. For this protocol, we assume the aglycone is available.
-
Part 2: Synthesis of the 7-O-glucuronide Derivative
This part involves a regioselective glucuronidation of the aglycone using a modified Koenigs-Knorr reaction.[6] This requires the protection of the more reactive 5- and 8-hydroxyl groups.
Diagram: Synthetic Workflow
Caption: Workflow for the synthesis of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.
Experimental Protocol: Glucuronidation
-
Step 1: Regioselective Protection of 5,8-OH Groups.
-
Suspend 5,7,8-Trihydroxy-6-methoxyflavone (1 eq.) and potassium carbonate (2.5 eq.) in dry acetone.
-
Add benzyl bromide (2.2 eq.) and reflux the mixture for 24 hours.
-
Filter the hot solution and evaporate the solvent under reduced pressure.
-
Purify the resulting 5,8-di-O-benzyl derivative by column chromatography.
-
-
Step 2: Koenigs-Knorr Glucuronidation.
-
Dissolve the protected flavone (1 eq.) in dry acetonitrile.
-
Add silver carbonate (Ag2CO3, 2 eq.) and freshly prepared methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl) uronate bromide (1.5 eq.).
-
Stir the reaction mixture in the dark at room temperature for 48 hours.
-
Filter the mixture through Celite and evaporate the solvent.
-
Purify the product by column chromatography (silica gel, hexane-ethyl acetate (B1210297) gradient).
-
-
Step 3: Deprotection.
-
Dissolve the protected glucuronide (1 eq.) in a mixture of ethyl acetate and methanol.
-
Add Palladium on carbon (10% Pd/C, catalytic amount).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) for 12 hours.
-
Filter the catalyst through Celite and concentrate the filtrate to yield the crude product.
-
Hydrolyze the methyl ester of the glucuronic acid moiety using a mild base (e.g., sodium bicarbonate solution).
-
-
Step 4: Purification.
-
Purify the final compound, 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, using preparative High-Performance Liquid Chromatography (HPLC).
-
Data Presentation
The following table summarizes representative quantitative data for the synthesis, based on typical yields for similar flavonoid glycosylation reactions.
| Step | Reaction | Reagents | Typical Yield (%) | Purity (by HPLC) (%) |
| 1 | Protection | Benzyl bromide, K₂CO₃ | 75 - 85 | >95 |
| 2 | Glucuronidation | Acetobromoglucuronic acid methyl ester, Ag₂CO₃ | 40 - 55 | >90 |
| 3 | Deprotection | H₂, Pd/C | 80 - 90 | >95 |
| 4 | Overall | - | 24 - 42 | >98 |
Application Notes: Biological Evaluation
Flavonoids isolated from Scutellaria baicalensis are known to possess significant biological activities.[7] The synthesized glucuronide derivatives can be evaluated for their potential as anti-proliferative, anti-inflammatory, and neuroprotective agents.
Anti-Proliferative Activity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by extension, cell viability and proliferation.
Protocol: MTT Assay
-
Cell Culture: Seed cancer cell lines (e.g., HCT-116 colorectal cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4]
-
Treatment: Treat the cells with various concentrations of the synthesized flavonoid glucuronide (e.g., 1, 10, 25, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value.
| Compound | Cell Line | IC₅₀ (µM) - Representative Data |
| Baicalein (Aglycone) | HCT-116 | ~40 µM[4] |
| Wogonin (Related Flavone) | HCT-116 | ~50 µM[4] |
| Synthesized Glucuronide | HCT-116 | To be determined |
| Doxorubicin (Control) | HCT-116 | ~0.5 µM |
Anti-Inflammatory Activity Assay
The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Treatment: Pre-treat cells with various concentrations of the flavonoid glucuronide for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell supernatant. Measure the nitrite concentration (a stable product of NO) using the Griess reagent system.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells.
Diagram: Anti-Inflammatory Signaling Pathway
Caption: Inhibition of the NF-κB inflammatory pathway by flavonoid derivatives.
Neuroprotective Activity Assay
The neuroprotective effects can be evaluated by assessing the compound's ability to protect neuronal cells (e.g., SH-SY5Y) from oxidative stress-induced cell death.
Protocol: Oxidative Stress Protection Assay
-
Cell Culture: Seed SH-SY5Y neuroblastoma cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with different concentrations of the flavonoid glucuronide for 2-4 hours.
-
Induction of Oxidative Stress: Expose the cells to an oxidative agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), for 24 hours to induce cell death.
-
Viability Assessment: Measure cell viability using the MTT assay as described previously.
-
Data Analysis: Calculate the percentage of cell protection conferred by the flavonoid treatment compared to cells treated with the oxidative agent alone.
Flavonoids from Scutellaria baicalensis have been shown to exert neuroprotective effects by increasing levels of antioxidants like superoxide (B77818) dismutase (SOD) and reducing markers of oxidative damage such as malondialdehyde (MDA).[3][8]
Conclusion
This document provides a comprehensive framework for the synthesis and biological evaluation of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide. The proposed synthetic route, while requiring careful optimization, is based on established chemical reactions. The outlined protocols for assessing anti-proliferative, anti-inflammatory, and neuroprotective activities offer a starting point for characterizing the pharmacological profile of this and other related flavonoid derivatives, making them valuable tools for drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Regio-specific synthesis of flavonoid glucuronides using plant UDP-glucuronosyltransferase expressed in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effect of flavonoids from Scutellaria baicalensis Georgi on cerebral ischemia injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrophobic flavonoids from Scutellaria baicalensis induce colorectal cancer cell apoptosis through a mitochondrial-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trihydroxyflavones with antioxidant and anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis [frontiersin.org]
- 8. Flavonoids from Scutellaria baicalensis Georgi are effective to treat cerebral ischemia/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Permeability Assay of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is a natural flavonoid glucuronide isolated from the roots of Scutellaria baicalensis Georgi[1][2]. Flavonoids and their glycosides are known to possess a wide range of biological activities; however, their therapeutic potential is often limited by their bioavailability, a key aspect of which is cell permeability. This document provides a detailed protocol for assessing the intestinal permeability of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide using the Caco-2 cell monolayer model, a widely accepted in vitro model that mimics the human intestinal epithelium[3][4][5][6]. Additionally, protocols for the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Madin-Darby Canine Kidney (MDCK) cell assay are presented as alternative or complementary methods.
Understanding the permeability of this compound is crucial for evaluating its potential as an orally administered therapeutic agent. The provided protocols are designed to be comprehensive, guiding researchers through the experimental setup, execution, data analysis, and interpretation.
Overview of Cell Permeability Assays
Several in vitro models are available to assess the permeability of a compound. The choice of assay depends on the specific research question, throughput requirements, and the need to investigate active transport mechanisms.
| Assay | Principle | Advantages | Disadvantages | Typical Throughput |
| Caco-2 Permeability Assay | Utilizes a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with tight junctions, mimicking the intestinal barrier. Measures transport from the apical (AP) to the basolateral (BL) side and vice versa.[3][4][5] | Gold standard for predicting human intestinal absorption.[5] Allows for the study of both passive diffusion and active transport (efflux and uptake).[4][6] | Lower throughput, requires long cell culture times (21 days).[7] Can be subject to inter-laboratory variability. | Low to Medium |
| PAMPA | A non-cell-based assay that measures passive diffusion across an artificial lipid membrane.[8][9][10] | High throughput, low cost, and good reproducibility.[9][11][12] Useful for screening large numbers of compounds for passive permeability.[8] | Does not account for active transport or paracellular transport. May not accurately predict the permeability of compounds that are substrates for transporters.[8] | High |
| MDCK Permeability Assay | Uses a canine kidney epithelial cell line that forms a polarized monolayer with tight junctions. Often transfected with specific transporters (e.g., MDR1 for P-gp) to study the role of efflux pumps.[13][14][15][16][17] | Faster growing than Caco-2 cells. Useful for specifically investigating the role of P-gp and other efflux transporters.[13][15] Can be used to predict blood-brain barrier penetration.[14][17] | Not of human origin, which may affect the expression and function of some transporters. Less predictive of overall human intestinal absorption compared to Caco-2. | Medium to High |
Detailed Experimental Protocol: Caco-2 Cell Permeability Assay
This protocol details the steps for assessing the bidirectional permeability of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide across Caco-2 cell monolayers.
Materials and Reagents
-
Caco-2 cells (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Transwell® permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
HEPES buffer
-
5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide (test compound)
-
Propranolol (B1214883) (high permeability control)[3][7]
-
Atenolol (B1665814) or Lucifer Yellow (low permeability control)
-
Analytical standards for LC-MS/MS analysis
-
Acetonitrile, Formic Acid, Methanol (LC-MS grade)
-
Transepithelial Electrical Resistance (TEER) meter with "chopstick" electrodes
Experimental Workflow
Caption: Caco-2 Permeability Assay Workflow.
Step-by-Step Procedure
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.[6]
-
Use cells between passages 35 and 45 for experiments.[6]
-
Seed Caco-2 cells onto the apical (AP) side of Transwell® inserts at a density of approximately 8 x 10⁴ cells/cm².[6]
-
Culture the cells for 19-21 days, replacing the medium every 2-3 days for the first two weeks and daily thereafter to allow for differentiation into a polarized monolayer.[6]
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a TEER meter.
-
Monolayers with TEER values above 300 Ω·cm² are considered to have good integrity and are suitable for the assay.[3]
-
-
Permeability Assay (Bidirectional Transport):
-
Wash the cell monolayers twice with pre-warmed (37°C) transport buffer (HBSS with 25 mM HEPES, pH 7.4).
-
Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.
-
Prepare the dosing solutions of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide (e.g., 10 µM), propranolol (e.g., 10 µM), and atenolol (e.g., 10 µM) in the transport buffer. The final DMSO concentration should be less than 1%.
-
Apical to Basolateral (A→B) Transport:
-
Remove the transport buffer from the apical (AP) chamber and replace it with the dosing solution.
-
Add fresh transport buffer to the basolateral (BL) chamber.
-
Take a sample from the BL chamber at time zero.
-
Incubate the plate at 37°C with gentle shaking for 120 minutes.
-
At the end of the incubation, take a final sample from the BL chamber and a sample from the AP chamber.
-
-
Basolateral to Apical (B→A) Transport:
-
Remove the transport buffer from the basolateral (BL) chamber and replace it with the dosing solution.
-
Add fresh transport buffer to the apical (AP) chamber.
-
Take a sample from the AP chamber at time zero.
-
Incubate the plate at 37°C with gentle shaking for 120 minutes.
-
At the end of the incubation, take a final sample from the AP chamber and a sample from the BL chamber.
-
-
-
Post-Assay Integrity Check:
-
After the transport experiment, measure the TEER of the monolayers again to ensure the test compound did not compromise their integrity.[3]
-
Alternatively, perform a Lucifer yellow permeability assay to check for monolayer integrity.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound and controls in the collected samples using a validated LC-MS/MS method.
-
Data Analysis
-
Calculate the Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the drug across the cells (µmol/s).
-
A is the surface area of the Transwell® insert (cm²).
-
C₀ is the initial concentration of the drug in the donor chamber (µmol/cm³).[18]
-
-
Calculate the Efflux Ratio (ER): The ER is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp). ER = Papp (B→A) / Papp (A→B)
-
An ER ≥ 2 suggests that the compound is subject to active efflux.[14]
-
Expected Results and Interpretation
The permeability of flavonoids can be influenced by their structure, including the degree of glycosylation and hydroxylation.[4][19]
| Permeability Classification | Papp (A→B) Value (x 10⁻⁶ cm/s) | Predicted Human Absorption |
| Low | < 2.0 | 0 - 20% |
| Moderate | 2.0 - 10.0 | 20 - 80% |
| High | > 10.0 | 80 - 100% |
| Classification based on general observations for flavonoids and other compounds.[7] |
Given that 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is a glucuronide conjugate, it may exhibit lower passive permeability compared to its aglycone. However, it could also be a substrate for uptake or efflux transporters.
Potential Signaling Pathways
While the specific signaling pathways modulated by 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide are not well-defined, other methoxyflavones have been shown to enhance TRAIL-induced apoptosis in cancer cells through the modulation of death receptor pathways.[20] A potential pathway to investigate for this compound could involve similar mechanisms.
Caption: Hypothetical Apoptotic Signaling Pathway.
Further research would be required to confirm the involvement of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in this or other signaling pathways.
Conclusion
The Caco-2 cell permeability assay is a robust method for evaluating the intestinal absorption potential of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide. By determining the Papp value and efflux ratio, researchers can gain valuable insights into its bioavailability and the potential involvement of active transport mechanisms. This information is critical for the preclinical development of this natural compound as a potential therapeutic agent. For higher throughput screening of passive permeability, the PAMPA assay can be employed, while the MDCK assay is useful for specifically investigating interactions with efflux transporters like P-gp.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. Studies of intestinal permeability of 36 flavonoids using Caco-2 cell monolayer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PAMPA | Evotec [evotec.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) Kit - CD Biosynsis [biosynsis.com]
- 12. universalbiologicals.com [universalbiologicals.com]
- 13. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 14. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 15. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 16. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enzyme Inhibition Kinetics of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for investigating the enzyme inhibition kinetics of the flavonoid 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide. Due to the limited availability of direct experimental data for this specific glucuronide, this document outlines detailed protocols for key enzyme inhibition assays relevant to flavonoid bioactivity, based on established methodologies for structurally similar compounds. The provided protocols for tyrosinase, xanthine (B1682287) oxidase, cyclooxygenase (COX), and lipoxygenase (LOX) inhibition assays will enable researchers to elucidate the inhibitory potential and kinetic parameters of this compound. Furthermore, this document presents a structured approach to data analysis and visualization to facilitate the interpretation and communication of experimental findings.
Introduction
Flavonoids are a diverse class of polyphenolic compounds found in various plants, recognized for their wide range of biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties. 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is a flavonoid glucuronide, a form in which flavonoids often exist in biological systems after metabolism. While this specific compound has been identified in plants such as Scutellaria baicalensis Georgi, detailed studies on its enzyme inhibition kinetics are currently scarce in scientific literature.
The aglycone, 5,7,8-Trihydroxy-6-methoxyflavone, has demonstrated biological activities, including cytotoxic effects on various cancer cell lines, suggesting potential interactions with cellular enzymes. Glucuronidation can significantly alter the pharmacokinetic and pharmacodynamic properties of flavonoids. Therefore, direct investigation of the enzyme inhibitory properties of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is crucial to understanding its therapeutic potential.
This document provides detailed experimental protocols for assays targeting enzymes commonly inhibited by flavonoids, which are implicated in various pathological conditions. These protocols serve as a foundational methodology for researchers to determine the IC50 and Ki values and to characterize the mechanism of inhibition of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.
Potential Enzyme Targets and Biological Relevance
Based on the activities of structurally related flavonoids, 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide may exhibit inhibitory activity against several key enzymes:
-
Tyrosinase: A key enzyme in melanin (B1238610) biosynthesis. Its inhibition is relevant for the treatment of hyperpigmentation disorders and is of interest in the cosmetics industry.
-
Xanthine Oxidase (XO): Catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. XO inhibitors are used in the treatment of gout and hyperuricemia.
-
Cyclooxygenases (COX-1 and COX-2): Involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain. Inhibition of COX enzymes is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).
-
Lipoxygenases (LOX): Catalyze the deoxygenation of polyunsaturated fatty acids to produce leukotrienes and other inflammatory mediators. LOX inhibitors have potential as anti-inflammatory agents.
Data Presentation: Illustrative Enzyme Inhibition Data
Due to the absence of specific experimental data for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, the following tables are presented as templates for organizing and presenting experimental findings. Researchers should populate these tables with their own experimental data.
Table 1: Inhibitory Activity (IC50) of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide against Target Enzymes
| Enzyme Target | Substrate | IC50 (µM) | Positive Control | IC50 of Positive Control (µM) |
| Tyrosinase | L-DOPA | Data to be determined | Kojic Acid | Insert Value |
| Xanthine Oxidase | Xanthine | Data to be determined | Allopurinol | Insert Value |
| COX-1 | Arachidonic Acid | Data to be determined | Indomethacin | Insert Value |
| COX-2 | Arachidonic Acid | Data to be determined | Celecoxib | Insert Value |
| 5-Lipoxygenase | Linoleic Acid | Data to be determined | Quercetin | Insert Value |
Table 2: Kinetic Parameters for the Inhibition of Target Enzymes
| Enzyme Target | Type of Inhibition | Ki (µM) | Vmax (µmol/min) | Km (µM) |
| Tyrosinase | e.g., Competitive | Data to be determined | Data to be determined | Data to be determined |
| Xanthine Oxidase | e.g., Non-competitive | Data to be determined | Data to be determined | Data to be determined |
| COX-2 | e.g., Mixed | Data to be determined | Data to be determined | Data to be determined |
| 5-Lipoxygenase | e.g., Uncompetitive | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed protocols for the determination of enzyme inhibition kinetics.
General Assay Conditions
-
Compound Preparation: Dissolve 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in a suitable solvent (e.g., DMSO) to prepare a stock solution. Subsequent dilutions should be made in the respective assay buffer, ensuring the final solvent concentration does not affect enzyme activity.
-
Controls: Include a positive control (a known inhibitor of the target enzyme), a negative control (solvent vehicle), and a blank (no enzyme) in each experiment.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Kinetic parameters (Ki, Vmax, Km) can be determined using Lineweaver-Burk or Dixon plots.
Protocol 1: Tyrosinase Inhibition Assay
This protocol is adapted from established methods for flavonoid tyrosinase inhibition.[1][2]
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
In a 96-well plate, add various concentrations of the test compound or positive control.
-
Add the tyrosinase solution to each well and incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding L-DOPA solution to each well.
-
Measure the absorbance at 475 nm at regular intervals for a set period (e.g., 20 minutes) using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100
Protocol 2: Xanthine Oxidase (XO) Inhibition Assay
This protocol is based on the spectrophotometric determination of uric acid formation.[3][4][5]
Materials:
-
Xanthine Oxidase (EC 1.17.3.2) from bovine milk
-
Xanthine
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide
-
Allopurinol (positive control)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare a solution of xanthine oxidase in phosphate buffer.
-
In a 96-well plate, add various concentrations of the test compound or positive control.
-
Add the xanthine oxidase solution to each well and incubate at 25°C for 15 minutes.
-
Initiate the reaction by adding the xanthine solution.
-
Measure the absorbance at 295 nm at regular intervals for a set period (e.g., 10-15 minutes) to monitor the formation of uric acid.
-
Calculate the rate of reaction.
-
Determine the percentage of inhibition as described in Protocol 4.2.
Protocol 3: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol outlines a colorimetric assay for screening COX inhibitors.[6][7]
Materials:
-
COX-1 (ovine or human recombinant) and COX-2 (human recombinant) enzymes
-
Arachidonic acid (substrate)
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
Heme
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide
-
Indomethacin (for COX-1) and Celecoxib (for COX-2) as positive controls
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add Tris-HCl buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
-
Add various concentrations of the test compound or positive control and incubate at room temperature for 10 minutes.
-
Add TMPD solution to each well.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance at 590 nm after a 5-minute incubation at room temperature.
-
Calculate the percentage of inhibition as described in Protocol 4.2.
Protocol 4: 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol measures the inhibition of linoleic acid peroxidation by 5-LOX.[8][9]
Materials:
-
5-Lipoxygenase from soybean or human recombinant
-
Linoleic acid (substrate)
-
Borate (B1201080) buffer (e.g., 0.1 M, pH 9.0)
-
5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide
-
Quercetin or other known LOX inhibitor (positive control)
-
UV-transparent cuvettes or 96-well plate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a solution of 5-lipoxygenase in borate buffer.
-
In a cuvette or well, add the buffer and various concentrations of the test compound or positive control.
-
Add the 5-LOX solution and incubate at room temperature for 5 minutes.
-
Initiate the reaction by adding the linoleic acid solution.
-
Immediately measure the change in absorbance at 234 nm for a set period (e.g., 5 minutes).
-
Calculate the rate of reaction.
-
Determine the percentage of inhibition as described in Protocol 4.2.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the enzyme inhibition kinetics of the target compound.
Caption: General workflow for enzyme inhibition kinetic studies.
Hypothetical Signaling Pathway
This diagram illustrates a hypothetical signaling pathway that could be modulated by the inhibition of an upstream enzyme (e.g., COX-2) by the test compound, leading to a reduction in inflammatory responses.
Caption: Hypothetical anti-inflammatory signaling pathway.
Conclusion
While direct data on the enzyme inhibition kinetics of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is not yet available, the protocols and frameworks provided in these application notes offer a robust starting point for its investigation. By systematically applying these methodologies, researchers can generate valuable data on the inhibitory profile of this compound, contributing to a deeper understanding of its potential as a therapeutic agent. The structured approach to data presentation and visualization will further aid in the clear communication of findings within the scientific community.
References
- 1. Flavonoids as tyrosinase inhibitors in in silico and in vitro models: basic framework of SAR using a statistical modelling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosinase inhibitory activity of flavonoids from Artocarpus heterophyllous - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant Activity of Some Plant Extracts Towards Xanthine Oxidase, Lipoxygenase and Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. louis.uah.edu [louis.uah.edu]
- 5. Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. academicjournals.org [academicjournals.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. dergipark.org.tr [dergipark.org.tr]
In Vivo Administration of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide: Application Notes and Protocols
Initial literature searches did not yield specific in vivo studies on the administration of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in animal models. This natural product, which can be isolated from Scutellaria baicalensis Georgi, currently lacks published data regarding its pharmacokinetics, efficacy, and safety profile in living organisms.[1]
While direct experimental data for the target compound is unavailable, this document provides a generalized framework for designing and conducting in vivo studies based on protocols for structurally similar flavonoids. Researchers investigating the properties of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide can adapt these methodologies to their specific research questions.
General Experimental Design for In Vivo Flavonoid Research
The following sections outline a typical workflow for the in vivo assessment of a novel flavonoid compound.
Compound Preparation and Formulation
Prior to in vivo administration, the compound of interest must be appropriately formulated to ensure stability, solubility, and bioavailability.
Protocol for Vehicle Selection and Formulation:
-
Solubility Testing: Assess the solubility of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in various pharmaceutically acceptable vehicles (e.g., saline, phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO), carboxymethylcellulose (CMC)).
-
Vehicle Selection: Choose a vehicle that maximizes solubility while minimizing toxicity. For oral administration, an aqueous solution or suspension is often preferred. For intraperitoneal (i.p.) or intravenous (i.v.) injections, a sterile, isotonic solution is necessary.
-
Formulation Preparation:
-
For a solution, dissolve the compound in the chosen vehicle. Gentle heating or sonication may be required.
-
For a suspension, micronize the compound to a fine powder and suspend it in a vehicle containing a suspending agent (e.g., 0.5% CMC) to ensure uniform distribution.
-
-
Stability Assessment: Evaluate the stability of the formulation under storage and experimental conditions.
Animal Model Selection
The choice of animal model is critical and depends on the therapeutic area of investigation. Common models used in flavonoid research include:
-
Rodents (Mice and Rats): Widely used for pharmacokinetic, toxicity, and efficacy studies due to their well-characterized genetics and physiology. Specific strains may be selected based on the disease model (e.g., BALB/c for immunology studies, C57BL/6 for metabolic studies).
-
Zebrafish: Useful for high-throughput screening of toxicity and developmental effects.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Table 1: Generalized Pharmacokinetic Parameters for a Novel Flavonoid
| Parameter | Description | Typical Units |
| Cmax | Maximum plasma concentration | ng/mL or µM |
| Tmax | Time to reach Cmax | hours (h) |
| AUC | Area under the plasma concentration-time curve | ngh/mL or µMh |
| t1/2 | Elimination half-life | hours (h) |
| CL | Clearance | L/h/kg |
| Vd | Volume of distribution | L/kg |
Protocol for a Pilot Pharmacokinetic Study:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Dosing: Administer a single dose of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide via the intended route of administration (e.g., oral gavage, i.p. injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via an appropriate method (e.g., tail vein, retro-orbital sinus).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalytical Method: Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the compound in plasma samples.
-
Data Analysis: Use pharmacokinetic software to calculate the parameters listed in Table 1.
Caption: Workflow for a Pilot Pharmacokinetic Study.
Efficacy Studies
Efficacy studies are designed to evaluate the therapeutic potential of the compound in a relevant disease model. Given that many flavonoids exhibit anti-inflammatory and antioxidant properties, a common model is the lipopolysaccharide (LPS)-induced inflammation model.
Table 2: Potential Efficacy Endpoints in an LPS-Induced Inflammation Model
| Biomarker Category | Specific Endpoint | Method of Analysis |
| Pro-inflammatory Cytokines | TNF-α, IL-6, IL-1β | ELISA, qPCR |
| Anti-inflammatory Cytokines | IL-10 | ELISA, qPCR |
| Inflammatory Enzymes | COX-2, iNOS | Western Blot, qPCR |
Protocol for LPS-Induced Inflammation Model:
-
Animal Grouping: Randomly assign animals to treatment groups (e.g., Vehicle, LPS + Vehicle, LPS + Compound).
-
Pre-treatment: Administer the vehicle or 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide at various doses for a specified period before LPS challenge.
-
LPS Challenge: Induce inflammation by administering LPS (e.g., via i.p. injection).
-
Sample Collection: At a predetermined time after LPS challenge, collect blood and/or tissues for biomarker analysis.
-
Biomarker Analysis: Analyze the collected samples for the endpoints listed in Table 2.
Caption: Potential Anti-inflammatory Mechanism of Action.
Conclusion
While direct in vivo data for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is not currently available in the public domain, the protocols and frameworks outlined in these application notes provide a solid foundation for researchers to design and execute studies to elucidate its pharmacokinetic profile and potential therapeutic effects. Future research in this area will be crucial to understanding the in vivo relevance of this natural product.
References
Troubleshooting & Optimization
improving solubility of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide. The focus is on improving its solubility for successful in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and why is its solubility a concern?
5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is a flavonoid glucuronide, a natural product that can be isolated from Scutellaria baicalensis Georgi.[1][2] Like many flavonoids, it has low aqueous solubility, which can pose a significant challenge for in vitro studies, leading to issues with compound precipitation in cell culture media and inaccurate experimental results.[3][4]
Q2: What are the initial recommended solvents for dissolving this compound?
Based on data for structurally similar flavonoid glucuronides like Scutellarin, organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are recommended for preparing stock solutions.[3] It is crucial to use anhydrous, high-purity solvents to avoid introducing moisture that can promote precipitation.
Q3: What is the maximum recommended concentration of DMSO in cell culture media?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, and for many cell lines, below 0.1%.[3] Always perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.
Q4: Are there alternatives to DMSO for improving solubility?
Yes, several alternative methods can be employed to enhance the solubility of flavonoid glucuronides:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes.[5][6]
-
Natural Deep Eutectic Solvents (NADES): These are mixtures of natural compounds like sugars, amino acids, and organic acids that form a liquid with high solubilizing capacity for poorly soluble compounds.[7][8][9]
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can significantly improve solubility.[4]
Troubleshooting Guide: Compound Precipitation in Cell Culture Media
Issue: My 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, dissolved in DMSO, precipitates immediately upon addition to my cell culture medium.
This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[3]
Troubleshooting Steps & Solutions
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the flavonoid in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.[3] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[3] Add the compound dropwise while gently vortexing the media. |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for dilutions.[3] |
| High DMSO Concentration in Final Solution | While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[3] This may require making a more dilute stock solution in DMSO. |
| Media Composition | Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and reduce its solubility. | Test the solubility of the compound in the base medium without serum first. If it is more soluble, consider reducing the serum percentage or using a serum-free medium if your experimental design allows. |
Quantitative Data Summary: Solubility of a Structurally Similar Flavonoid Glucuronide (Scutellarin)
The following table provides solubility data for Scutellarin, which can be used as a starting point for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.
| Solvent | Approximate Solubility | Reference |
| DMSO | ~15 mg/mL | [3] |
| Dimethylformamide | ~20 mg/mL | [3] |
| PBS (pH 7.2) | ~0.2 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Dilution in Cell Culture Media
This protocol outlines the standard procedure for preparing a stock solution in DMSO and diluting it for in vitro experiments.
Protocol 2: Enhancing Solubility with Cyclodextrins
This protocol describes the preparation of a flavonoid-cyclodextrin inclusion complex to improve aqueous solubility.
Potential Signaling Pathways for Investigation
Flavonoids from Scutellaria baicalensis have been shown to exert various biological effects, including anti-inflammatory, antioxidant, and anti-cancer activities.[1][10][11][12] These effects are often mediated through the modulation of key signaling pathways. Below is a diagram illustrating a plausible signaling cascade that could be investigated for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in an in vitro setting.
This diagram suggests that the flavonoid may inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which would lead to the downregulation of the transcription factor NF-κB and a subsequent reduction in the production of pro-inflammatory cytokines. This is a common mechanism of action for anti-inflammatory flavonoids and provides a clear hypothesis for in vitro testing.[10]
References
- 1. Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural deep eutectic solvents: composition, preparation, and applications in food, pharmaceutical, and biomedical sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cyclodextrinnews.com [cyclodextrinnews.com]
- 6. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Applications for natural deep eutectic solvents in Chinese herbal medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Flavonoid Components of Scutellaria baicalensis: Biopharmaceutical Properties and their Improvement using Nanoformulation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
stability of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in different solvents
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide. Here you will find frequently asked questions and troubleshooting guides to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and where does it come from?
A1: 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is a natural flavonoid glycoside. It is primarily isolated from the roots of Scutellaria baicalensis Georgi, a plant widely used in traditional medicine.
Q2: What are the general recommendations for storing this compound?
A2: For long-term stability, it is recommended to store the solid compound in a tightly sealed container at -20°C or -80°C, protected from light and moisture.
Q3: Which solvents are suitable for dissolving 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide?
A3: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used for initial solubilization. For aqueous experiments, it is crucial to consider the pH of the buffer, as flavonoids are generally more stable in acidic conditions.
Q4: How stable is this compound in different types of solvents?
A4: While specific stability data for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is limited, studies on structurally similar flavonoids from Scutellaria baicalensis, such as baicalin (B1667713), indicate that stability is significantly influenced by the solvent, pH, and temperature. Generally, the compound is expected to be more stable in acidic aqueous solutions (pH 2-4.5) and less stable in neutral to alkaline conditions (pH > 7.0).[1] Organic solvents like DMSO and ethanol are suitable for stock solutions, which should be stored at low temperatures.
Q5: What factors can lead to the degradation of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide during experiments?
A5: Several factors can contribute to the degradation of this flavonoid glucuronide:
-
pH: Neutral to alkaline aqueous solutions can promote hydrolysis of the glucuronide bond and degradation of the flavonoid structure.
-
Temperature: Elevated temperatures can accelerate degradation.[1]
-
Light: Exposure to UV or even ambient light can cause photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidation, especially in the presence of metal ions.
-
Enzymatic Activity: If working with biological samples, the presence of β-glucuronidase can lead to the cleavage of the glucuronide moiety.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity or concentration in stock solution. | Degradation due to improper storage. | Prepare fresh stock solutions in high-purity anhydrous DMSO or ethanol. Aliquot into smaller volumes to minimize freeze-thaw cycles and store at -80°C, protected from light. |
| Inconsistent results in aqueous buffer-based assays. | pH-dependent degradation of the compound during the experiment. | Determine the stability of the compound in your specific assay buffer. If unstable, consider using a more acidic buffer if compatible with your experimental system. Prepare fresh solutions immediately before use. |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of the parent compound into smaller molecules. | Analyze samples at different time points to monitor for degradation. If degradation is observed, try to perform the experiment at a lower temperature and protect samples from light. The presence of an antioxidant, such as vitamin C, may also help to improve stability.[1] |
| Precipitation of the compound in aqueous solution. | Low aqueous solubility of the flavonoid aglycone after potential enzymatic cleavage of the glucuronide. | Ensure the final concentration in the aqueous buffer does not exceed its solubility limit. A small percentage of an organic co-solvent (e.g., DMSO, ethanol) can be used if it does not interfere with the experiment. |
Experimental Protocols
Protocol for Assessing the Stability of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in Different Solvents
This protocol provides a framework for determining the stability of the compound under your specific experimental conditions.
1. Materials:
-
5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide
-
Solvents to be tested (e.g., DMSO, ethanol, methanol (B129727), acetonitrile, various pH buffers)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Incubator or water bath
-
Autosampler vials
2. Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mg/mL) of the compound in a suitable organic solvent like HPLC-grade methanol or DMSO.
-
Working Solution Preparation: Dilute the stock solution with the test solvents to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Incubation:
-
Temperature Stability: Incubate aliquots of the working solutions at different temperatures (e.g., 4°C, 25°C, 37°C) for various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
pH Stability: Use a range of aqueous buffers with different pH values (e.g., pH 3, 5, 7.4, 9).
-
Photostability: Expose one set of samples to a light source (e.g., daylight or a UV lamp) while keeping a control set in the dark.
-
-
Sample Analysis: At each time point, inject the samples into the HPLC system.
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the initial time point (t=0).
Data Presentation:
The results can be summarized in the following tables:
Table 1: Temperature Stability of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in Methanol (% Remaining)
| Time (hours) | 4°C | 25°C | 37°C |
| 0 | 100 | 100 | 100 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 |
Table 2: pH Stability of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide at 25°C (% Remaining)
| Time (hours) | pH 3.0 | pH 5.0 | pH 7.4 | pH 9.0 |
| 0 | 100 | 100 | 100 | 100 |
| 1 | ||||
| 2 | ||||
| 4 | ||||
| 8 |
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways under various stress factors.
References
degradation products of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide under stress conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide. The information is designed to address potential issues encountered during experimental procedures involving stress condition analysis.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide under stress conditions?
A1: Based on the general behavior of flavonoid glucuronides, the primary degradation pathway is the hydrolysis of the glucuronide bond to yield the aglycone, 5,7,8-Trihydroxy-6-methoxyflavone. This hydrolysis can be initiated under acidic or alkaline conditions.[1][2] Subsequently, the aglycone itself can undergo further degradation, including oxidation and photolytic decomposition, leading to the cleavage of the flavonoid rings.
Q2: My sample of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide shows rapid degradation upon dissolution in an aqueous buffer. What could be the cause?
A2: Flavonoid glucuronides can be susceptible to hydrolysis, especially if the buffer pH is not neutral.[3] Investigate the pH of your buffer system, as both acidic and alkaline conditions can catalyze the cleavage of the glucuronide moiety. Additionally, consider the possibility of enzymatic degradation if the buffer or solvent is not properly sterilized and may be contaminated with enzymes like β-glucuronidase.[4]
Q3: I am observing multiple degradation products in my forced degradation study that are not the aglycone. What are these likely to be?
A3: While the primary degradation product is often the aglycone, further degradation of the flavonoid structure can occur under stress conditions. Oxidative stress can lead to hydroxylated or ring-opened products.[5] Photolytic stress might induce isomerization or further fragmentation of the flavonoid rings. It is recommended to use techniques like LC-MS to identify the mass of these degradation products and elucidate their structures.[6]
Q4: How can I minimize the degradation of my compound during sample preparation and analysis?
A4: To minimize degradation, it is crucial to control the experimental conditions. Use freshly prepared solutions and protect samples from light. Maintain a neutral pH environment unless the study specifically aims to investigate pH effects. For long-term storage, keep the compound in a solid, dry state at low temperatures. When preparing samples for analysis, work quickly and keep them cool.
Troubleshooting Guides
Issue 1: Inconsistent Degradation Profiles Between Batches
-
Possible Cause: Variability in the purity of the starting material or inconsistent stress conditions.
-
Troubleshooting Steps:
-
Verify the purity of each batch of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide using a validated analytical method (e.g., HPLC-UV).
-
Ensure that stress conditions (temperature, pH, light intensity, oxidant concentration) are precisely controlled and reproducible across all experiments.
-
Calibrate all instruments used for applying stress (e.g., ovens, pH meters, light chambers).
-
Issue 2: No Degradation Observed Under Stress Conditions
-
Possible Cause: The applied stress conditions may not be harsh enough to induce degradation.[7]
-
Troubleshooting Steps:
-
Increase the severity of the stress conditions. For example, use a stronger acid/base, a higher temperature, a more potent oxidizing agent, or a longer exposure time to light.
-
Ensure proper mixing of the sample with the stressor to guarantee uniform exposure.
-
Verify that the analytical method is sensitive enough to detect low levels of degradation products.
-
Issue 3: Peak Tailing or Broadening for the Parent Compound and Degradants in HPLC Analysis
-
Possible Cause: Poor chromatographic conditions or interaction of the phenolic hydroxyl groups with the stationary phase.
-
Troubleshooting Steps:
-
Optimize the mobile phase composition and pH. Adding a small amount of acid (e.g., formic acid or acetic acid) can improve the peak shape of phenolic compounds.
-
Evaluate different stationary phases to find one that provides better peak symmetry.
-
Ensure that the sample is fully dissolved in the mobile phase before injection.
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration.
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature for a defined period.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute it for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light, for a defined period.
-
At each time point, withdraw a sample and dilute it for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a calibrated light source (e.g., a photostability chamber with a xenon lamp).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At each time point, withdraw samples from both the exposed and control solutions for analysis.
-
-
Thermal Degradation:
-
Store a solid sample of the compound in an oven at a high temperature (e.g., 80 °C).
-
At each time point, dissolve a portion of the solid in a suitable solvent for analysis.
-
Data Presentation
Table 1: Summary of Degradation of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide under Stress Conditions (Hypothetical Data)
| Stress Condition | Duration | % Degradation of Parent Compound | Major Degradation Product(s) |
| 0.1 M HCl, 60 °C | 24 h | 45% | 5,7,8-Trihydroxy-6-methoxyflavone |
| 0.1 M NaOH, RT | 8 h | 80% | 5,7,8-Trihydroxy-6-methoxyflavone |
| 3% H₂O₂, RT | 24 h | 25% | Oxidized derivatives |
| Photolytic (Xenon Lamp) | 48 h | 15% | Photodegradation products |
| Thermal (80 °C, Solid) | 7 days | 5% | Thermally induced products |
Visualizations
Caption: Degradation pathway of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.
Caption: Experimental workflow for forced degradation studies.
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 4. Structure-Dependent Deconjugation of Flavonoid Glucuronides by Human β-Glucuronidase - In Vitro and In Silico Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijrpp.com [ijrpp.com]
Technical Support Center: Overcoming Poor Bioavailability of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, a natural flavonoid found in Scutellaria baicalensis Georgi[1][2]. The inherent physicochemical properties of many flavonoids, including this specific glucuronide, often lead to low aqueous solubility and poor intestinal permeability, significantly limiting their therapeutic potential.
This guide offers practical solutions and detailed experimental protocols to enhance the bioavailability of this compound for in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide expected to be low?
A1: The low oral bioavailability of many flavonoids, including 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, is primarily attributed to two factors:
-
Poor Aqueous Solubility: Flavonoids are often lipophilic and do not dissolve well in the gastrointestinal tract, which is a prerequisite for absorption.[3]
-
Limited Permeability: The structure of flavonoid glycosides can hinder their passage across the intestinal epithelial barrier. While some flavonoid aglycones (the non-sugar part) can be absorbed, the glycoside forms often have poor membrane permeability.[4] Additionally, they can be subject to efflux transporters like P-glycoprotein, which pump the compounds back into the intestinal lumen.
Q2: What are the primary strategies to improve the bioavailability of this flavonoid glucuronide?
A2: Key strategies focus on improving solubility and/or permeability and can be broadly categorized as:
-
Formulation-Based Approaches: These involve creating advanced drug delivery systems to protect the flavonoid and enhance its absorption. Common examples include nanoparticles, liposomes, and solid dispersions.[5]
-
Chemical Modification: While not the focus of this guide, altering the chemical structure to create more soluble or permeable prodrugs is another approach.
-
Co-administration with Bioenhancers: Certain compounds can inhibit efflux pumps or metabolic enzymes in the gut, thereby increasing the absorption of the target flavonoid.
Q3: What is a Caco-2 cell permeability assay and how can it help in my research?
A3: The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of compounds.[6][7] Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer with characteristics similar to the intestinal epithelium, including tight junctions and brush borders.[8] By measuring the transport of your flavonoid across this cell monolayer, you can estimate its potential for oral absorption and determine if it is a substrate for efflux transporters.[7][8]
Q4: Should I use the flavonoid glucuronide directly or its aglycone in my experiments?
A4: This depends on your research question. Flavonoid glycosides are often hydrolyzed by intestinal enzymes or gut microbiota to their aglycone forms before absorption.[9] However, some glycosides may be absorbed intact. Glucuronidation is also a major metabolic pathway in the liver and intestines for flavonoids.[10] If you are studying the effects of the compound as it is found in the plant, you would use the glucuronide. If you are interested in the form that is more likely to be absorbed systemically, the aglycone might be more relevant. It is often beneficial to study both forms.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at improving the bioavailability of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.
| Problem | Possible Cause | Troubleshooting Steps |
| Low solubility of the compound in aqueous buffers for in vitro assays. | The compound has poor water solubility due to its chemical structure. | 1. Co-solvents: Use a small percentage of a pharmaceutically acceptable co-solvent like DMSO or ethanol (B145695) in your buffer. Ensure the final concentration of the co-solvent does not affect your experimental system. 2. pH Adjustment: Determine if the solubility is pH-dependent and adjust the buffer pH accordingly. 3. Complexation: Use cyclodextrins to form inclusion complexes that enhance aqueous solubility.[11] |
| Inconsistent results in cell-based assays. | Poor solubility leading to precipitation of the compound in the cell culture medium. | 1. Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium to the final working concentration. Ensure the final solvent concentration is non-toxic to the cells. 2. Visually inspect for precipitation after adding the compound to the medium. If precipitation occurs, consider lowering the concentration or using a solubilization technique. |
| Low apparent permeability (Papp) in Caco-2 assays. | The compound has inherently poor permeability across the intestinal epithelium. | 1. Investigate efflux: Perform a bi-directional Caco-2 assay (measuring transport from apical to basolateral and basolateral to apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[7] 2. Formulation Strategies: Encapsulate the flavonoid in nanoparticles or liposomes to potentially improve its transport across the Caco-2 monolayer. |
| High variability in animal pharmacokinetic studies. | Factors such as food intake, gut microbiota differences, and formulation inconsistencies can affect absorption. | 1. Standardize experimental conditions: Fast animals overnight before oral administration. 2. Use a consistent and well-characterized formulation. 3. Increase the number of animals per group to improve statistical power. |
Experimental Protocols
Here are detailed methodologies for key experiments to enhance the bioavailability of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.
Protocol 1: Nanoparticle Formulation using Nanoprecipitation
This protocol describes the preparation of polymeric nanoparticles to encapsulate the flavonoid, aiming to increase its solubility and permeability.[12][13]
Materials:
-
5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide
-
Polymer (e.g., PLGA - Poly(lactic-co-glycolic acid))
-
Organic solvent (e.g., Acetone)
-
Aqueous solution (e.g., distilled water, potentially with a stabilizer like Poloxamer 188)
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve a specific amount of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and PLGA in acetone (B3395972).
-
Nanoprecipitation: Add the organic solution dropwise into the aqueous solution under constant magnetic stirring. Nanoparticles will form spontaneously.
-
Solvent Evaporation: Remove the acetone using a rotary evaporator at reduced pressure.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles and remove any unencapsulated compound in the supernatant. Wash the pellet with distilled water and re-centrifuge.
-
Resuspension and Storage: Resuspend the purified nanoparticles in a suitable aqueous buffer. Store at 4°C.
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured by DLS to assess stability.
-
Encapsulation Efficiency (%EE): Determined by quantifying the amount of flavonoid in the nanoparticles versus the initial amount used.
Protocol 2: Liposome Formulation by Thin-Film Hydration
This method creates lipid vesicles (liposomes) to encapsulate the flavonoid, which can enhance its absorption.[14][15]
Materials:
-
5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide
-
Phospholipids (e.g., Egg Phosphatidylcholine or Soy Phosphatidylcholine)
-
Cholesterol (to stabilize the lipid bilayer)
-
Organic solvent mixture (e.g., Chloroform:Methanol, 2:1 v/v)
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Lipid Film Formation: Dissolve the phospholipids, cholesterol, and 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in the chloroform:methanol mixture in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvents using a rotary evaporator to form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Add the aqueous buffer to the flask and hydrate (B1144303) the lipid film by gentle rotation above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs or LUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.[16]
-
Purification: Remove unencapsulated flavonoid by dialysis or size exclusion chromatography.
Protocol 3: Caco-2 Cell Permeability Assay
This assay assesses the intestinal permeability of the flavonoid formulation.[6][8][17]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 12- or 24-well plates)
-
Hank's Balanced Salt Solution (HBSS)
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS for quantification of the flavonoid
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the formation of tight junctions. Perform a Lucifer yellow permeability assay to ensure monolayer integrity.
-
Permeability Assay (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the flavonoid formulation (dissolved in HBSS) to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
Sample Analysis: Quantify the concentration of the flavonoid in the collected samples using a validated analytical method like LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
-
Quantitative Data Summary
Since specific quantitative data for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is limited in the public domain, the following table presents representative data for major flavonoids from Scutellaria baicalensis to provide a comparative context. Researchers should determine these parameters for their specific compound and formulations.
| Compound | Aqueous Solubility | Caco-2 Permeability (Papp A-B) (x 10⁻⁶ cm/s) | Oral Bioavailability (in rats) | Reference |
| Baicalin | Poor | ~0.1 | Low (~2%) | [4][18] |
| Baicalein (aglycone) | Very Poor | ~1.5 | Low | [4] |
| Wogonoside | Poor | Data not readily available | Low | [4] |
| Wogonin (aglycone) | Very Poor | ~5.0 | Low | [4] |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. The Flavonoid Components of Scutellaria baicalensis: Biopharmaceutical Properties and their Improvement using Nanoformulation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. mdpi.com [mdpi.com]
- 9. Different extraction pretreatments significantly change the flavonoid contents of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 13. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 14. Encapsulation of naturally occurring flavonoids into liposomes: physicochemical properties and biological activity against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. edepot.wur.nl [edepot.wur.nl]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, a natural product isolated from Scutellaria baicalensis Georgi.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide?
A1: The primary challenges in purifying this flavonoid glucuronide include its potential instability under certain conditions, co-elution with other structurally similar flavonoids present in the extract of Scutellaria baicalensis, and its relatively polar nature due to the glucuronide moiety.[3][4][5] Flavonoid glycosides can be sensitive to pH and temperature, potentially leading to degradation during purification.[6]
Q2: What are the initial steps for extracting the target compound from Scutellaria baicalensis?
A2: A common initial extraction method involves using a methanol-water solution (e.g., 70% methanol) to obtain a crude extract from the dried roots of Scutellaria baicalensis.[4][5] This is often followed by solvent partitioning using solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to fractionate the extract based on the polarity of the constituent compounds.[7] The target flavonoid glucuronide is typically enriched in the more polar fractions like n-butanol.[7]
Q3: Which chromatographic techniques are most effective for the purification of this compound?
A3: A multi-step chromatographic approach is generally most effective. This typically involves a combination of:
-
Column Chromatography: Using stationary phases like silica (B1680970) gel, C18 reversed-phase silica, or Sephadex LH-20.[8]
-
High-Performance Liquid Chromatography (HPLC): Particularly preparative reversed-phase HPLC (prep-HPLC) for final purification to achieve high purity.[8][9]
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is effective for separating flavonoid glycosides and can yield high purity compounds in a single step.[10]
Q4: How can I improve the stability of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide during purification?
A4: Based on studies of similar flavonoid glucuronides like baicalin (B1667713), maintaining a slightly acidic pH (pH 2-4.5) and lower temperatures (e.g., 4°C) can enhance stability.[6] It is also advisable to protect the compound from light and to use antioxidants like ascorbic acid in the solvents.[11] For long-term storage of the purified compound, temperatures of -20°C or -80°C are recommended.[11]
Q5: What are the likely impurities I might encounter during purification?
A5: The most common impurities are other flavonoids and their glucuronides naturally present in Scutellaria baicalensis. These include baicalin, wogonoside (B1683319), baicalein, wogonin, and oroxylin A.[4][5][12] Due to their structural similarity, they may have close retention times in chromatographic separations, leading to co-elution.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| Low recovery of the target compound after extraction and partitioning. | Inefficient extraction or partitioning. | - Optimize the solvent-to-solid ratio and extraction time. - Ensure the pH of the aqueous phase is appropriate during liquid-liquid extraction to prevent the loss of the acidic glucuronide. |
| Significant loss of product during column chromatography. | Irreversible adsorption to the stationary phase or degradation on the column. | - For silica gel chromatography, consider adding a small percentage of acid (e.g., formic acid or acetic acid) to the mobile phase to reduce tailing and improve recovery. - Use a less active stationary phase like C18 reversed-phase silica or Sephadex LH-20. |
| Low yield after preparative HPLC. | Suboptimal HPLC conditions or degradation. | - Optimize the mobile phase composition and gradient to ensure good separation from impurities and minimize run time. - Work at lower temperatures if the HPLC system allows. - Ensure the collected fractions are immediately processed or stored under stable conditions (acidic pH, low temperature, protected from light). |
Low Purity
| Symptom | Possible Cause | Troubleshooting Steps |
| Co-elution of impurities with the target compound in HPLC. | Insufficient resolution between the target and structurally similar flavonoids. | - Modify the mobile phase: try different organic modifiers (e.g., acetonitrile (B52724) vs. methanol), or adjust the pH of the aqueous component. - Use a different stationary phase (e.g., a different C18 column chemistry or a phenyl-hexyl column). - Optimize the gradient slope for better separation in the region where the target compound elutes. |
| Presence of multiple peaks in the final product. | Incomplete separation in the previous purification step. | - Employ a multi-step purification strategy. For example, use column chromatography for initial fractionation followed by preparative HPLC for final polishing.[7] - Consider using orthogonal separation techniques, such as combining reversed-phase HPLC with a normal-phase or ion-exchange chromatography step. |
| Degradation products observed in the purified sample. | Instability of the compound during purification or storage. | - Review the pH and temperature conditions throughout the purification process.[6] - Analyze samples immediately after purification or store them under conditions that minimize degradation (e.g., frozen in an acidic buffer).[11] |
Experimental Protocols
Preparative HPLC for Flavonoid Glucuronide Purification from Scutellaria baicalensis
This protocol is a general guideline based on methods used for purifying flavonoid glucuronides from Scutellaria baicalensis.[9][13]
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid or phosphoric acid |
| Mobile Phase B | Acetonitrile or Methanol (B129727) |
| Gradient | A linear gradient from a lower to a higher percentage of Mobile Phase B. A typical starting point could be 10-20% B, increasing to 50-60% B over 30-40 minutes. |
| Flow Rate | 2-5 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | Dependent on the concentration of the sample and the column capacity. |
Column Chromatography for Initial Fractionation
This table outlines typical conditions for initial fractionation of a crude extract.
| Parameter | Stationary Phase: Silica Gel | Stationary Phase: Sephadex LH-20 |
| Mobile Phase | A gradient of increasing polarity, e.g., starting with dichloromethane (B109758) and gradually adding methanol. | Isocratic elution with methanol or a methanol-water mixture. |
| Elution Order | Less polar compounds elute first. | Separation is based on a combination of molecular size and polarity. |
| Fraction Collection | Collect fractions and monitor by TLC or analytical HPLC to identify those containing the target compound. | Collect fractions and monitor by TLC or analytical HPLC. |
Visualizations
General Purification Workflow
Caption: A typical multi-step workflow for the purification of the target flavonoid glucuronide.
Troubleshooting Logic for Low Purity
Caption: A decision tree for troubleshooting low purity issues during purification.
References
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation methods used for Scutellaria baicalensis active components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. [Preparation of flavonoid reference standards from Scutellariae Radix under the guidance of high performance liquid chromatography-mass spectrometry analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Preparative separation of ten flavonoids from Scutellaria baicalensis Georgi roots using two-dimensional countercurrent chromatography with an online-storage, dilution, and mixing interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation and purification of baicalin and wogonoside from the Chinese medicinal plant Scutellaria baicalensis Georgi by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The Flavonoid Components of Scutellaria baicalensis: Biopharmaceutical Properties and their Improvement using Nanoformulation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of a HPLC method for flavonoid biomarkers in skullcap (Scutellaria) and its use to illustrate wide variability in the quality of commercial tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and what is its expected cytotoxic potential?
A1: 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is a flavonoid glycoside naturally found in the roots of Scutellaria baicalensis Georgi, a plant widely used in traditional medicine.[1][2][3] Flavonoids from Scutellaria baicalensis are known to possess various biological activities, including anti-tumor effects.[1][3] The cytotoxicity of flavonoids is often structure-dependent. Generally, flavonoid glycosides (with a sugar moiety) may exhibit lower cytotoxicity compared to their aglycone counterparts (without the sugar).[4][5] However, high concentrations can still induce cytotoxic effects.
Q2: How should I dissolve and prepare 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide for cell culture experiments?
A2: Due to the poor water solubility of many flavonoids, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to prepare stock solutions.[6] It is crucial to keep the final concentration of DMSO in the cell culture medium low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[7] Always include a vehicle control (cells treated with the same final concentration of DMSO) in your experiments.
Q3: At what concentration range should I test this compound to observe biological effects without excessive cytotoxicity?
A3: The optimal concentration range can vary significantly depending on the cell line and the endpoint being measured. Based on studies of similar flavonoids from Scutellaria baicalensis, a starting concentration range of 1-100 µM is often used.[6] It is highly recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q4: What are the common mechanisms of flavonoid-induced cytotoxicity?
A4: Flavonoids can induce cytotoxicity through various mechanisms, including:
-
Induction of Apoptosis: Activation of intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][8]
-
Cell Cycle Arrest: Blocking cell cycle progression, often at the G2/M phase.
-
Modulation of Signaling Pathways: Interference with key signaling pathways like PI3K/Akt and MAPK, which are involved in cell survival and proliferation.[1][3][8][9][10][11][12]
-
Oxidative Stress: At high concentrations, flavonoids can act as pro-oxidants, leading to an increase in reactive oxygen species (ROS) and subsequent cellular damage.[13]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death even at low concentrations | Compound precipitation: The flavonoid may be precipitating in the aqueous culture medium, leading to high localized concentrations that are toxic to cells. | Visually inspect the culture medium for any precipitate after adding the compound. Prepare fresh dilutions from the stock solution for each experiment. Consider using a lower final concentration or a different solvent system if solubility issues persist. |
| Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | Ensure the final DMSO concentration is below 0.5% and include a vehicle control in your experimental setup. | |
| Cell line sensitivity: The cell line you are using may be particularly sensitive to this flavonoid. | Perform a thorough literature search for the sensitivity of your cell line to similar flavonoids. Consider testing a less sensitive cell line if appropriate for your research question. | |
| Inconsistent or non-reproducible results | Inconsistent compound preparation: Variability in dissolving and diluting the compound can lead to different effective concentrations between experiments. | Prepare a large batch of the stock solution and aliquot it for single use to avoid repeated freeze-thaw cycles. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| "Edge effect" in multi-well plates: Wells on the perimeter of the plate are more prone to evaporation, which can alter the compound concentration and affect cell growth. | Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile medium or PBS instead. | |
| Cell health and passage number: Using cells that are unhealthy or at a high passage number can lead to inconsistent responses. | Ensure your cells are healthy, within a consistent and optimal passage number range, and free from contamination. | |
| Unexpected increase in cell viability at high concentrations in MTT/MTS assays | Direct reduction of assay reagent: Flavonoids, being antioxidants, can directly reduce the tetrazolium salts (MTT, MTS) to their colored formazan (B1609692) product, leading to a false-positive signal of high viability.[14] | Run a cell-free control with your compound and the assay reagent to check for direct reduction. If interference is observed, consider using a different cytotoxicity assay that is not based on metabolic reduction, such as the Lactate Dehydrogenase (LDH) release assay or a fluorescent dye-based assay.[14] |
| Compound color interference: If the compound itself is colored, it can interfere with the absorbance reading of colorimetric assays. | Prepare a parallel set of wells containing the compound at the same concentrations but without cells. Subtract the absorbance readings of these "compound-only" wells from your experimental wells.[14] |
Quantitative Data
| Flavonoid | Cell Line | Assay | IC50 (µM) | Reference |
| Baicalein | Human colon cancer HCT-116 | MTT | ~40 | [4] |
| Baicalein | Human colon cancer HT-29 | MTT | >50 | [4] |
| Wogonin | Human colon cancer HCT-116 | MTT | ~50 | [4] |
| Wogonin | Human colon cancer HT-29 | MTT | >50 | [4] |
| Baicalin | Human ovarian cancer SKOV3 | MTT | >100 | [9] |
Note: IC50 values can vary significantly between different cell lines and experimental conditions. It is essential to determine the IC50 for your specific experimental setup.
Experimental Protocols
Preparation of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide Stock Solution
-
Weighing: Accurately weigh a small amount of the compound using a calibrated analytical balance.
-
Dissolving: Dissolve the compound in high-purity, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Gentle warming or vortexing may be required to ensure complete dissolution.
-
Storage: Aliquot the stock solution into small, single-use, light-protected vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
MTT Cytotoxicity Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the flavonoid from the stock solution in complete cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include untreated and vehicle (DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathway Diagrams
Flavonoids from Scutellaria baicalensis often exert their cytotoxic effects by modulating key signaling pathways involved in cell survival and proliferation.
References
- 1. Advances in Anti-Cancer Activities of Flavonoids in Scutellariae radix: Perspectives on Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Hydrophobic flavonoids from Scutellaria baicalensis induce colorectal cancer cell apoptosis through a mitochondrial-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Effects of 5,6,7,8,3′,4′-Hexamethoxyflavone on Apoptosis of Cultured Human Choriocarcinoma Trophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 8. Scutellaria baicalensis and its flavonoids in the treatment of digestive system tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scutellaria baicalensis Georgi and Their Natural Flavonoid Compounds in the Treatment of Ovarian Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Protective effects of flavonoids in the roots of Scutellaria baicalensis Georgi against hydrogen peroxide-induced oxidative stress in HS-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
selecting appropriate controls for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide. The information is tailored for researchers, scientists, and drug development professionals to facilitate the design and execution of robust experiments.
Frequently Asked Questions (FAQs)
Q1: What is 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and what is its known biological origin?
A1: 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is a natural flavonoid. It is one of the primary flavonoid compounds isolated from the roots of Scutellaria baicalensis Georgi, a plant widely used in traditional medicine.[1][2]
Q2: What are the expected biological activities of this compound?
A2: Flavonoids from Scutellaria baicalensis, including baicalin (B1667713) (a similar flavonoid glucuronide), exhibit a range of biological activities, most notably anti-inflammatory, antioxidant, and anti-cancer effects.[3][4] These effects are often attributed to the inhibition of signaling pathways such as NF-κB and MAPK, and the reduction of reactive oxygen species (ROS).[4][5][6]
Q3: Why is it crucial to select the right controls for my experiments?
A3: The selection of appropriate controls is fundamental to a well-designed experiment. For 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, controls are essential to:
-
Differentiate the activity of the glucuronide from its aglycone form.
-
Account for potential enzymatic conversion of the glucuronide to the aglycone in the experimental system.
-
Establish a baseline for the observed effects.
-
Validate the assay system and ensure that the observed results are specific to the compound being tested.
Q4: What is the significance of the glucuronide moiety on the flavonoid's activity?
A4: The glucuronide group significantly increases the water solubility of the flavonoid. However, in many cases, the aglycone (the flavonoid without the glucuronide) is the more biologically active form.[7] The conversion of the glucuronide to the aglycone can occur in vivo and in vitro through the action of β-glucuronidase enzymes, which are present in various tissues and can be secreted by cells, particularly at sites of inflammation.[7] Therefore, the observed activity of the glucuronide may be due to its conversion to the aglycone.
Q5: What are the essential positive and negative controls to include in my experiments?
A5: A comprehensive set of controls is critical. The following table summarizes the recommended controls.
| Control Type | Recommended Control | Purpose |
| Negative Control | Vehicle (e.g., DMSO, PBS) | To determine the baseline response of the experimental system in the absence of the test compound. |
| Positive Control (Aglycone) | 5,7,8-Trihydroxy-6-methoxyflavone | To assess the biological activity of the aglycone form of the compound. This is crucial for determining if the glucuronide's activity is dependent on its conversion. |
| Positive Control (Pathway-specific) | Known activator/inhibitor of the target pathway (e.g., LPS for NF-κB activation) | To validate that the experimental system is responsive to known modulators of the signaling pathway under investigation. |
| Enzymatic Activity Control | D-saccharic acid 1,4-lactone | An inhibitor of β-glucuronidase. Use in conjunction with the glucuronide to determine if its activity is dependent on enzymatic cleavage. |
| Structural Analogue Control | A structurally similar flavonoid glucuronide with known activity/inactivity | To assess the specificity of the observed effects to the structure of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate experiments. | 1. Inconsistent cell density or passage number.2. Degradation of the compound.3. Variable β-glucuronidase activity in cell culture. | 1. Maintain consistent cell culture conditions.2. Prepare fresh stock solutions of the compound for each experiment.3. Measure β-glucuronidase activity in your cell lysates or conditioned media. Consider using a β-glucuronidase inhibitor as a control. |
| No observable effect of the glucuronide compound. | 1. The glucuronide is not the active form and there is insufficient β-glucuronidase activity to convert it to the aglycone.2. The compound is not active in the chosen experimental model.3. Incorrect dosage or incubation time. | 1. Test the aglycone form of the compound as a positive control.2. Co-treat with exogenous β-glucuronidase to facilitate conversion.3. Perform a dose-response and time-course experiment. |
| Unexpected or off-target effects. | 1. The compound may have multiple biological targets.2. Impurities in the compound sample. | 1. Use pathway-specific inhibitors to dissect the mechanism of action.2. Ensure the purity of the compound using analytical techniques like HPLC-MS. |
| Discrepancy between in vitro and in vivo results. | 1. Differences in metabolism, bioavailability, and deconjugation between the two systems. | 1. Analyze the metabolic profile of the compound in your in vivo model to identify the active metabolites. |
Experimental Protocols
Assessment of Anti-inflammatory Activity via NF-κB Inhibition
This protocol describes the investigation of the anti-inflammatory effects of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide by measuring the inhibition of NF-κB signaling in a macrophage cell line (e.g., RAW 264.7).
Methodology:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates at a density of 5 x 105 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, the aglycone, or vehicle control for 1 hour.
-
Include a set of wells pre-treated with the β-glucuronidase inhibitor, D-saccharic acid 1,4-lactone, before adding the glucuronide.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to activate the NF-κB pathway.
-
-
Western Blot Analysis:
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-p65, total p65, phospho-IκBα, and total IκBα. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol outlines a method to measure the antioxidant potential of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide by quantifying intracellular ROS levels using a fluorescent probe.
Methodology:
-
Cell Culture and Staining:
-
Seed cells (e.g., HEK293T or a relevant cell line) in a 96-well black plate and allow them to adhere.
-
Treat the cells with the test compounds (glucuronide, aglycone, controls) for the desired time.
-
Induce oxidative stress with a known ROS inducer (e.g., H2O2 or tert-butyl hydroperoxide).
-
Wash the cells with PBS and incubate with 5 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free media for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Normalize the fluorescence readings to cell viability, which can be determined in a parallel plate using an MTT or similar assay.
-
β-Glucuronidase Inhibition Assay
This protocol is to determine if 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide or its aglycone can inhibit β-glucuronidase activity.
Methodology:
-
Reaction Setup:
-
In a 96-well plate, add β-glucuronidase enzyme solution to each well.
-
Add various concentrations of the test compounds (glucuronide, aglycone) or a known inhibitor (e.g., D-saccharic acid 1,4-lactone) to the wells.
-
Pre-incubate the enzyme with the compounds for 10 minutes at 37°C.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the substrate, p-nitrophenyl-β-D-glucuronide (PNPG).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 0.2 M NaOH).
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Visualizations
Caption: Experimental workflow for assessing the biological activity of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.
Caption: Simplified NF-κB signaling pathway and potential points of inhibition by flavonoids.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis [frontiersin.org]
- 3. Evidence and possible mechanism of Scutellaria baicalensis and its bioactive compounds for hepatocellular carcinoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Inhibitory Mechanisms Study of 5,6,4'-Trihydroxy-7,3'-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Metabolite Identification of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo metabolite identification of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, a natural product isolated from Scutellaria baicalensis Georgi.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the expected primary metabolic pathways for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide in vivo?
A1: Based on studies of similar flavonoids, particularly those from Scutellaria baicalensis, the primary metabolic pathways are expected to involve:
-
Deglucuronidation: The initial and a major step is likely the hydrolysis of the glucuronide moiety to release the aglycone, 5,7,8-Trihydroxy-6-methoxyflavone. This is analogous to the in vivo conversion of baicalin (B1667713) to baicalein.[3]
-
Demethylation: The methoxy (B1213986) group may be demethylated, leading to a polyhydroxyflavone.
-
Further Conjugation: The aglycone and its demethylated metabolites can undergo further phase II metabolism, including glucuronidation and sulfation at different hydroxyl positions.[4]
Q2: Which analytical techniques are most suitable for identifying and quantifying the metabolites of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and its metabolites in biological samples?
A2: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS) is the most widely used and effective technique.[5][6][7] This method offers the high sensitivity and selectivity required to detect and identify metabolites in complex biological matrices like plasma, urine, and bile.[5][8][9] High-resolution mass spectrometry (e.g., Q-TOF) can provide accurate mass measurements to help elucidate the elemental composition of unknown metabolites.[10]
Q3: What are the common challenges in quantifying flavonoid glucuronides in biological matrices?
A3: A significant challenge, particularly in bile, is ion suppression caused by high concentrations of bile acids.[5] Bile acids can also form micelles that may encapsulate the analytes, leading to low recovery during sample extraction.[5] Additionally, the low in vivo concentrations of some metabolites can make their detection and quantification difficult without highly sensitive instrumentation.[10]
Q4: Are there commercially available standards for the potential metabolites?
A4: While the parent compound, 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, may be available from specialty chemical suppliers, its metabolites are often not. This necessitates the chemical or enzymatic synthesis of reference standards for unequivocal identification and accurate quantification.[8]
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no detection of metabolites in plasma/urine. | - Insufficient dose administered.- Rapid metabolism and elimination.- Inadequate sensitivity of the analytical method.- Inefficient sample extraction. | - Increase the administered dose, if ethically and practically feasible.- Collect samples at earlier time points.- Optimize MS parameters for higher sensitivity.- Evaluate and optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction).[5] |
| Poor chromatographic peak shape for glucuronide metabolites. | - Suboptimal mobile phase pH.- Interaction with metal ions in the HPLC system. | - Adjust the mobile phase pH with formic acid or acetic acid (typically 0.1%).- Add a chelating agent like EDTA to the mobile phase. |
| Matrix effects leading to inaccurate quantification. | - Co-eluting endogenous compounds in the biological sample suppressing or enhancing the analyte signal.[5] | - Develop a more effective sample clean-up procedure (e.g., solid-phase extraction).[5]- Use a stable isotope-labeled internal standard.- Perform a matrix effect study by comparing the analyte response in neat solution versus a post-extraction spiked matrix sample. |
| Difficulty in structural elucidation of unknown metabolites. | - Insufficient fragmentation in MS/MS.- Co-eluting isomers. | - Optimize collision energy in the mass spectrometer to achieve characteristic fragmentation patterns.- Employ high-resolution mass spectrometry for accurate mass measurement of parent and fragment ions.[10]- Improve chromatographic separation to resolve isomers. |
Experimental Protocols
In Vivo Study Design (Rodent Model)
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are a commonly used model for flavonoid metabolism studies.[9]
-
Drug Administration: Administer 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide orally (e.g., via gavage) or intravenously. The dose will depend on the study's objectives and the compound's characteristics. For a similar compound, 5,7-dimethoxyflavone (B190784), a dose of 10 mg/kg was used in mice.[11]
-
Sample Collection:
-
Blood: Collect blood samples from the tail vein or via cardiac puncture at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes. Centrifuge to obtain plasma.[11]
-
Urine and Feces: House animals in metabolic cages to collect urine and feces over 24 or 48 hours.[9]
-
-
Sample Storage: Store all biological samples at -80°C until analysis.
Sample Preparation
-
Plasma/Blood:
-
To 100 µL of plasma, add 300 µL of acetonitrile (B52724) (containing an internal standard, e.g., rutin) to precipitate proteins.[5]
-
Vortex for 1 minute and centrifuge at high speed (e.g., 15,000 rpm) for 15 minutes.[5]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[5]
-
-
Urine:
-
Thaw and centrifuge urine samples to remove any precipitates.
-
Dilute the supernatant with water.
-
Proceed with solid-phase extraction (SPE) for sample clean-up and concentration.
-
-
Bile (for studies with bile duct cannulated animals):
-
Use solid-phase extraction (SPE) to remove interfering bile acids.[5]
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) and then water.
-
Load the bile sample.
-
Wash with water to remove salts and polar impurities.
-
Elute the flavonoid glucuronides with methanol.
-
Evaporate the eluate and reconstitute for analysis.[5]
-
LC-MS/MS Analysis
-
Chromatographic System: A UPLC system is preferred for better resolution and shorter run times.
-
Column: A reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) is suitable for separating flavonoids and their metabolites.[5]
-
Mobile Phase: A gradient elution using:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile[5]
-
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Both positive and negative ion modes should be evaluated, as flavonoid glucuronides can be detected in both, though negative mode is often more sensitive for glucuronides.[7]
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) for quantification of known metabolites and full scan or product ion scan modes for the identification of unknown metabolites.[5]
Quantitative Data Presentation
As there is no specific pharmacokinetic data available for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, the following table presents data for a structurally similar compound, 5,7-dimethoxyflavone, after a single 10 mg/kg oral dose in mice, to serve as an illustrative example.[11]
| Parameter | Plasma | Gut | Liver | Kidney | Brain |
| Cmax (ng/mL or ng/g) | 1870 ± 1190 | - | - | - | - |
| Tmax (h) | 0.5 | 0.5 | 0.5 | 0.5 | 0.5 |
| AUCt (h*ng/mL) | 532 ± 165 | - | - | - | - |
| Terminal Half-life (h) | 3.40 ± 2.80 | - | - | - | - |
| Tissue Partition Coefficient (Kp) | - | 12.9 | 6.5 | 4.8 | 2.5 |
Data adapted from a study on 5,7-dimethoxyflavone in mice and is for illustrative purposes only.[11]
Visualizations
Experimental Workflow
Caption: Workflow for in vivo metabolite identification.
Putative Metabolic Pathway
Caption: Putative metabolic pathway for the test compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Scutellaria baicalensis and its flavonoids in the treatment of digestive system tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Studies of Sulfation and Glucuronidation of 12 Flavonoids in the Mouse Liver S9 Fraction Reveals both Unique and Shared Positional Preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Flavonoid metabolites in human plasma and urine after the consumption of red onions: analysis by liquid chromatography with photodiode array and full scan tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and antioxidant activity of flavonoid metabolites in plasma and urine of eriocitrin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivity of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and Other Potent Flavones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and its aglycone with other well-characterized flavones: scutellarein, baicalein (B1667712), and wogonin (B1683318). The following sections detail their comparative antioxidant, anti-inflammatory, and anticancer properties, supported by available experimental data and methodologies.
Introduction to the Compared Flavones
Flavonoids are a class of polyphenolic compounds widely distributed in the plant kingdom, renowned for their diverse pharmacological activities. This guide focuses on a specific methoxyflavone, 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, and its aglycone, comparing their bioactivities with three other prominent flavones:
-
5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide: A naturally occurring flavonoid glucuronide. Due to limited direct bioactivity data on this compound, this guide will also refer to the bioactivity of its aglycone, 5,7,8-Trihydroxy-6-methoxyflavone.
-
Scutellarein: A flavone (B191248) found in plants of the genus Scutellaria.
-
Baicalein: A flavone isolated from the roots of Scutellaria baicalensis and Scutellaria lateriflora.
-
Wogonin: A flavone found in Scutellaria baicalensis.
Antioxidant Activity
The antioxidant capacity of these flavones is a key aspect of their therapeutic potential, primarily attributed to their ability to scavenge free radicals.
Quantitative Comparison of Antioxidant Activity
| Compound | Assay | IC50 (µM) | Reference |
| Scutellarein | DPPH Radical Scavenging | 16.05 | [1] |
| Scutellarein | ABTS Radical Scavenging | 3.00 | [2] |
| 5,7,8-Trihydroxy-6-methoxyflavone | DPPH Radical Scavenging | Data not available | |
| Baicalein | DPPH Radical Scavenging | Data not available | |
| Wogonin | DPPH Radical Scavenging | Data not available |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change that can be measured spectrophotometrically.
Workflow for DPPH Radical Scavenging Assay
Caption: Workflow of the DPPH radical scavenging assay.
Anti-inflammatory Activity
The anti-inflammatory effects of flavonoids are often mediated through the inhibition of key inflammatory enzymes and signaling pathways.
Quantitative Comparison of Anti-inflammatory Activity
| Compound | Assay | IC50 (µM) | Reference |
| 5,7,8-Trihydroxy-6-methoxyflavone | COX-2 Inhibition | Data not available | |
| Baicalein | COX-2 Inhibition | Data not available | |
| Wogonin | COX-2 Inhibition | Data not available | |
| Scutellarein | COX-2 Inhibition | Data not available |
Note: Specific IC50 values for direct COX-2 inhibition were not found for the selected flavones in the provided search results. However, studies indicate that baicalein and wogonin exert their anti-inflammatory effects by inhibiting the expression of COX-2.[3]
Signaling Pathway: Baicalein's Inhibition of the NF-κB Pathway
Baicalein has been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway, a key regulator of inflammatory gene expression, including COX-2.
Baicalein's Anti-inflammatory Signaling Pathway
Caption: Baicalein inhibits LPS-induced COX-2 expression via the TLR4/NF-κB pathway.
Experimental Protocol: Cyclooxygenase-2 (COX-2) Inhibitor Screening Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins (B1171923) involved in inflammation.
Workflow for COX-2 Inhibition Assay
Caption: General workflow for a COX-2 inhibitor screening assay.
Anticancer Activity
The anticancer properties of flavonoids are a significant area of research, with many compounds demonstrating the ability to induce apoptosis (programmed cell death) in cancer cells.
Quantitative Comparison of Anticancer Activity
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 5,3′,4′-Trihydroxy-6,7,8-trimethoxyflavone* | MCF-7 (Breast Cancer) | Cytotoxicity | 4.9 | [4] |
| 5,7,8-Trihydroxy-6-methoxyflavone | MCF-7 (Breast Cancer) | Cytotoxicity | Data not available | |
| Baicalein | MCF-7 (Breast Cancer) | Cytotoxicity | Data not available | |
| Wogonin | HL-60 (Leukemia) | Apoptosis Induction | Not specified | [5] |
| Scutellarein | Various | Cytotoxicity | Data not available |
Note: Data is for a structurally similar compound to the aglycone of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.
Signaling Pathway: Wogonin-Induced Apoptosis
Wogonin has been shown to induce apoptosis in various cancer cell lines through the activation of effector caspases, such as caspase-3, which are key executioners of the apoptotic process.
Wogonin's Pro-Apoptotic Signaling Pathway
References
- 1. Synthesis and Bioactivity Characterization of Scutellarein Sulfonated Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Bio-Activity Evaluation of Scutellarein as a Potent Agent for the Therapy of Ischemic Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baicalein inhibits adipocyte differentiation by enhancing COX-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Wogonin and fisetin induce apoptosis in human promyeloleukemic cells, accompanied by a decrease of reactive oxygen species, and activation of caspase 3 and Ca(2+)-dependent endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis: 5,7,8-Trihydroxy-6-methoxyflavone and its Glucuronide Conjugate
An In-depth Look at a Flavonoid Aglycone and its Glucuronidated Form for Researchers and Drug Development Professionals
Flavonoids, a diverse group of polyphenolic compounds found in plants, are of significant interest to the scientific community due to their wide array of biological activities. A key metabolic process that flavonoids undergo in vivo is glucuronidation, which can significantly alter their bioavailability and bioactivity. This guide provides a comparative overview of 5,7,8-Trihydroxy-6-methoxyflavone, a naturally occurring flavonoid aglycone, and its corresponding 7-O-glucuronide.
While direct comparative experimental studies on these specific compounds are limited in publicly available literature, this guide synthesizes the available data for the aglycone and discusses the generally accepted effects of glucuronidation on flavonoid bioactivity, supported by established experimental protocols.
Physicochemical and Biological Activity Profile
Glucuronidation, the attachment of a glucuronic acid moiety, is a primary mechanism in phase II metabolism, enhancing the water solubility of compounds and facilitating their excretion. This structural modification, however, often reduces the biological activity of flavonoids in in vitro assays compared to their parent aglycones. The aglycone, being more lipophilic, can more readily traverse cellular membranes to interact with intracellular targets.
Table 1: Comparative Overview
| Property | 5,7,8-Trihydroxy-6-methoxyflavone (Aglycone) | 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide | General Effect of Glucuronidation on Flavonoids |
| Structure | Flavonoid with hydroxyl groups at positions 5, 7, and 8, and a methoxy (B1213986) group at position 6. | Glucuronic acid attached at the 7-hydroxyl position. | Increased molecular weight and hydrophilicity. |
| Solubility | Generally soluble in organic solvents like DMSO and ethanol. | Expected to have higher aqueous solubility. | Significantly increases water solubility. |
| Bioavailability | Lower oral bioavailability due to metabolic conversion. | May have altered absorption and circulation kinetics. | Generally increases bioavailability and circulation time. |
| In Vitro Bioactivity | Expected to be higher. | Expected to be lower in many cell-based assays. | Often decreases or in some cases increases bioactivity. |
Quantitative Data on Biological Activities
Table 2: Reported In Vitro Biological Activities of 5,7,8-Trihydroxy-6-methoxyflavone (Aglycone)
| Biological Activity | Cell Line/Assay | Endpoint | Result (IC₅₀/EC₅₀) |
| Cytotoxicity | SiHa (cervical cancer) | Cell Viability (MTT) | 150 µM |
| Cytotoxicity | HT29 (colon cancer) | Cell Viability (MTT) | 4008 µM |
| Anti-inflammatory | RAW 264.7 macrophages | Nitric Oxide (NO) Production | Not explicitly quantified for this specific analog, but related methoxyflavones show activity. For example, 5,7,8-Trimethoxyflavone inhibits NO with an IC₅₀ of 39.1 μM. |
| Antioxidant | DPPH Radical Scavenging | Radical Scavenging | Data not specifically available for this compound. Related trihydroxyflavones show potent activity. |
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark.
-
Test Compounds: Prepare stock solutions of the aglycone and glucuronide in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL. Perform serial dilutions to obtain a range of concentrations.
-
Positive Control: A standard antioxidant like ascorbic acid or quercetin (B1663063) should be used.
-
-
Assay Procedure (96-well plate):
-
Add 100 µL of the test compound dilutions to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
For the control well, add 100 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Culture:
-
Seed cells (e.g., cancer cell lines like HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare various concentrations of the aglycone and glucuronide in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Calculation:
-
Cell viability is expressed as a percentage of the vehicle control.
-
The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from a dose-response curve.
-
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of compounds on signaling pathways.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the aglycone or glucuronide for a specified time.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated or total forms of signaling proteins like Akt, ERK, or NF-κB).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualizations
To aid in conceptualizing the experimental processes and potential mechanisms of action, the following diagrams are provided.
A Comparative Analysis of the Mechanisms of Action: 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide versus Baicalein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two flavonoids derived from Scutellaria baicalensis: 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and the extensively studied baicalein (B1667712). While direct experimental data on the biological activities of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is limited, this comparison leverages available information on its aglycone, 5,6,7,8-tetrahydroxyflavone (B600733), to infer its potential mechanisms. In contrast, baicalein's multifaceted pharmacological effects are well-documented, providing a robust benchmark for comparison.
Executive Summary
Baicalein is a potent anti-inflammatory, antioxidant, and anticancer agent that modulates a wide array of signaling pathways, including NF-κB, PI3K/Akt, and MAPK. It directly scavenges reactive oxygen species (ROS) and inhibits key inflammatory enzymes.
This guide will compare the known mechanisms of baicalein with the inferred mechanisms of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, based on the activities of its aglycone.
Data Presentation: Quantitative Comparison of Bioactivities
The following tables summarize the available quantitative data for baicalein and the aglycone of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, 5,6,7,8-tetrahydroxyflavone.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 Value | Reference |
| Baicalein | DPPH Radical Scavenging | 7.48 µg/mL | [2] |
| Baicalein | Superoxide (B77818) Radical Scavenging | IC50 of baicalein was 2.8 fold higher than that of baicalin (B1667713) | [3] |
| Baicalin | DPPH Radical Scavenging | 16.4 µg/mL | [4] |
| Baicalin | Superoxide Radical Scavenging | 1.19 x 10(5) u/g | [3] |
| 5,6,7,8-Tetrahydroxyflavone | Not available | Not available |
Table 2: Anti-inflammatory Activity
| Compound | Assay | Target | IC50 Value | Reference |
| Baicalein | 12-Lipoxygenase Inhibition | Enzyme Activity | 0.64 µM | [5] |
| Baicalein | 15-Lipoxygenase Inhibition | Enzyme Activity | 1.6 µM | [5] |
| Baicalein | Xanthine Oxidase Inhibition | Enzyme Activity | 3.12 µM | [3] |
| Baicalin | Xanthine Oxidase Inhibition | Enzyme Activity | 215.19 µM | [3] |
| 5,6,7,8-Tetrahydroxyflavone | Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | In vivo (rat brain tissue) | Not available | [1] |
Mechanism of Action: A Comparative Overview
Baicalein: A Multi-Target Agent
Baicalein exerts its pharmacological effects through a complex interplay of signaling pathways.
-
Anti-inflammatory Action: Baicalein is a potent inhibitor of the NF-κB signaling pathway, a central regulator of inflammation.[6][7] It prevents the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[6][7] This leads to the downregulation of various pro-inflammatory genes, including those encoding for cytokines (TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules. Furthermore, baicalein directly inhibits inflammatory enzymes such as 12-lipoxygenase and cyclooxygenase-2 (COX-2).[5][8]
-
Antioxidant Activity: Baicalein's structure, particularly the presence of hydroxyl groups on its A ring, contributes to its potent antioxidant and radical scavenging properties.[9] It can directly neutralize various reactive oxygen species (ROS), including superoxide and hydroxyl radicals.[3]
-
Anticancer Effects: Baicalein has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines. Its anticancer mechanisms involve the modulation of the PI3K/Akt and MAPK signaling pathways, leading to cell cycle arrest and the induction of programmed cell death.
5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide: An Inferred Mechanism via its Aglycone
As direct evidence is lacking, the mechanism of action for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is hypothesized to be mediated by its aglycone, 5,6,7,8-tetrahydroxyflavone, following deglycosylation.
-
Antioxidant and Anti-inflammatory Potential: A study on high-altitude cerebral edema in rats demonstrated that 5,6,7,8-tetrahydroxyflavone administration significantly suppressed oxidative stress by reducing the levels of hydrogen peroxide and malondialdehyde, while increasing the levels of endogenous antioxidants like glutathione (B108866) and superoxide dismutase in brain tissue.[1] The same study showed that this compound inhibited inflammatory responses by decreasing the levels of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, in both serum and brain tissue.[1] These findings suggest that the aglycone of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide likely acts by mitigating oxidative stress and inflammation.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by baicalein and the proposed mechanism for 5,6,7,8-tetrahydroxyflavone.
Caption: Baicalein's inhibition of the NF-κB signaling pathway.
Caption: Proposed antioxidant and anti-inflammatory mechanism of 5,6,7,8-tetrahydroxyflavone.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
NF-κB Luciferase Reporter Assay (for Baicalein)
-
Cell Culture and Transfection: Human epithelial cells (e.g., HeLa) are seeded in 96-well plates. After 24 hours, cells are co-transfected with an NF-κB-dependent luciferase reporter plasmid and a Renilla luciferase plasmid (as an internal control) using a suitable transfection reagent.
-
Treatment: Following a 24-hour transfection period, the cell culture medium is replaced with fresh medium containing various concentrations of baicalein. After a 6-hour pre-incubation, cells are stimulated with TNF-α (10 ng/ml) for an additional 6 hours to activate the NF-κB pathway.
-
Luciferase Activity Measurement: Cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.[10]
DPPH Radical Scavenging Assay (for Baicalein)
-
Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol (B145695) (e.g., 0.1260 mg/ml) is prepared. Various concentrations of baicalein are added to the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for 20 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates its scavenging by the antioxidant.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with baicalein. The IC50 value is determined from the dose-response curve.[4]
In Vivo Model of High-Altitude Cerebral Edema (for 5,6,7,8-Tetrahydroxyflavone)
-
Animal Model: Male Sprague-Dawley rats are used. The high-altitude cerebral edema (HACE) model is induced by exposing the rats to a simulated high-altitude environment in a hypobaric chamber.
-
Drug Administration: 5,6,7,8-Tetrahydroxyflavone (THF) is administered to the treatment group of rats (e.g., via intraperitoneal injection) at a specific dosage for a set period before and during the hypoxic exposure.
-
Sample Collection: After the experimental period, rats are euthanized, and brain tissues and serum are collected.
-
Biochemical Analysis:
-
Oxidative Stress Markers: The levels of hydrogen peroxide, malondialdehyde (MDA), glutathione (GSH), and superoxide dismutase (SOD) in the brain tissue homogenates are measured using commercially available assay kits.
-
Inflammatory Cytokines: The concentrations of TNF-α, IL-1β, and IL-6 in the serum and brain tissue homogenates are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[1]
-
Conclusion
Baicalein is a well-characterized flavonoid with a robust body of evidence supporting its multi-target mechanism of action against inflammation, oxidative stress, and cancer. Its ability to modulate key signaling pathways like NF-κB, PI3K/Akt, and MAPK is central to its therapeutic potential.
In contrast, the pharmacological profile of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide remains largely unexplored. Based on the available data for its aglycone, 5,6,7,8-tetrahydroxyflavone, it is hypothesized to possess significant antioxidant and anti-inflammatory properties. These effects are likely mediated through the reduction of oxidative stress markers and the suppression of pro-inflammatory cytokine production.
Further research is imperative to elucidate the specific mechanisms of action of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, including its absorption, metabolism, and direct interactions with molecular targets. Direct comparative studies with baicalein are also warranted to fully understand their relative potencies and therapeutic potential. This guide serves as a foundational resource for researchers interested in the pharmacological activities of these Scutellaria flavonoids and highlights the need for continued investigation into their mechanisms of action.
References
- 1. Protective effect of 5,6,7,8-Tetrahydroxyflavone on high altitude cerebral edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veterinarypaper.com [veterinarypaper.com]
- 3. Antioxidant and free radical scavenging effects of baicalein, baicalin and wogonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and antioxidant activities of baicalin isolated from the root of huangqin (Scutellaria baicalensis gcorsi) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Baicalein, Lipoxygenase inhibitor. (CAS 491-67-8) | Abcam [abcam.com]
- 6. Baicalein inhibits TNF-α-induced NF-κB activation and expression of NF-κB-regulated target gene products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Baicalein inhibits IL-1β- and TNF-α-induced inflammatory cytokine production from human mast cells via regulation of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential inhibitory effects of baicalein and baicalin on LPS-induced cyclooxygenase-2 expression through inhibition of C/EBPbeta DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Free radical scavenging and antioxidant activities of flavonoids extracted from the radix of Scutellaria baicalensis Georgi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification and characterization of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, a flavonoid glucuronide isolated from Scutellaria baicalensis Georgi[1]. The selection of an appropriate analytical technique is critical for accurate pharmacokinetic, metabolic, and pharmacodynamic studies. This document outlines the performance of commonly employed methods—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Tandem Mass Spectrometry (LC-MS/MS)—supported by experimental protocols and comparative data.
Comparative Analysis of Analytical Methods
The choice of an analytical method for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide depends on the specific requirements of the study, such as sensitivity, selectivity, and the need for structural information.
| Parameter | HPLC-UV | LC-MS | LC-MS/MS |
| Specificity | Moderate | High | Very High |
| Sensitivity | Good (µg/mL range) | High (ng/mL range) | Very High (pg/mL to ng/mL range) |
| Quantitative Accuracy | High | High | Very High |
| Structural Elucidation | Limited | Possible (based on mass) | Excellent (fragmentation pattern) |
| Matrix Effect | Low to Moderate | Moderate to High | Can be minimized with MRM |
| Cost | Low | Moderate | High |
| Throughput | High | High | Moderate to High |
Experimental Protocols
Detailed methodologies for the analysis of flavonoid glucuronides are presented below. These protocols are based on established methods for similar compounds and can be adapted for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine quantification where high sensitivity is not the primary requirement.
-
Instrumentation : HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column : Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[2].
-
Mobile Phase : A gradient elution is typically used to achieve good separation of flavonoids.
-
Gradient Program : A typical gradient might start with a low percentage of Solvent B, increasing linearly to elute the compound of interest, followed by a column wash and re-equilibration.
-
Detection Wavelength : Flavonoids typically exhibit strong UV absorbance between 254 nm and 370 nm. For flavonoids from Scutellaria baicalensis, a detection wavelength of 280 nm is commonly used[2][3].
-
Injection Volume : 10 µL[2].
-
Quantification : Based on the peak area of the analyte compared to a standard curve of known concentrations.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers higher sensitivity and specificity compared to HPLC-UV, making it suitable for the analysis of biological samples.
-
Instrumentation : HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column : Reversed-phase C18 or similar column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)[5].
-
Mobile Phase :
-
Gradient Program : A gradient elution is employed to separate the analyte from matrix components.
-
Flow Rate : 0.3-0.5 mL/min.
-
Ionization Mode : Electrospray ionization (ESI) in negative ion mode is often preferred for flavonoid glucuronides as it readily forms [M-H]⁻ ions[7].
-
Mass Spectrometry Parameters :
-
Scan Mode : Full scan mode to detect the molecular ion of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.
-
Capillary Voltage : Typically 3-4.5 kV[7].
-
Source Temperature : ~120-150 °C.
-
Desolvation Gas Flow and Temperature : Optimized for the specific instrument.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantification of flavonoids in complex matrices due to its exceptional sensitivity and selectivity.
-
Instrumentation : HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.
-
Chromatographic Conditions : Similar to LC-MS.
-
Mass Spectrometry Parameters :
-
Ionization Mode : ESI in negative or positive ion mode.
-
Scan Mode : Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for a specific product ion after fragmentation. This highly specific detection minimizes matrix interference.
-
Precursor Ion : The [M-H]⁻ or [M+H]⁺ ion of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.
-
Product Ion(s) : Characteristic fragment ions are selected for monitoring. For flavonoid glucuronides, a common fragmentation is the loss of the glucuronic acid moiety (-176 Da)[7].
-
Collision Energy : Optimized to maximize the intensity of the product ion.
-
Mandatory Visualizations
Signaling Pathways Modulated by Scutellaria baicalensis Flavonoids
Flavonoids from Scutellaria baicalensis, the source of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, have been shown to exert their biological effects by modulating various signaling pathways, including the MAPK, NF-κB, and PI3K/Akt pathways[8]. These pathways are crucial in regulating cellular processes such as inflammation, proliferation, and apoptosis.
Caption: Signaling pathways modulated by Scutellaria baicalensis flavonoids.
Experimental Workflow for Method Cross-Validation
A logical workflow is essential for the cross-validation of different analytical methods to ensure data integrity and comparability.
Caption: Workflow for cross-validation of analytical methods.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iac.iacademic.info [iac.iacademic.info]
- 3. Separation methods used for Scutellaria baicalensis active components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a HPLC method for flavonoid biomarkers in skullcap (Scutellaria) and its use to illustrate wide variability in the quality of commercial tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Flavone Glucuronide Isomers by Metal Complexation and Tandem Mass Spectrometry: Regioselectivity of UDP-Glucuronosyltransferase Isozymes in the Biotransformation of Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
comparative docking studies of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide with target proteins
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of molecular docking studies of flavonoids with various protein targets. Due to a lack of specific published docking studies for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, this document presents a comparative analysis of other relevant flavonoids to illustrate the methodology and data presentation for such research. The experimental protocols and data herein are compiled from established methodologies in the field.
Data Presentation: Comparative Binding Affinities of Flavonoids
Molecular docking simulations predict the binding affinity between a ligand (in this case, a flavonoid) and a target protein. This affinity is often expressed in kcal/mol, with more negative values indicating a stronger interaction. The following table summarizes the binding energies of several flavonoids against key protein targets implicated in various diseases. This data is illustrative and serves as a template for presenting results from docking studies.
| Flavonoid | Target Protein | Binding Energy (kcal/mol) |
| Epicatechin gallate | Acetylcholinesterase (AChE) | -10.42[1] |
| Sterubin | Acetylcholinesterase (AChE) | -10.16[1] |
| Fisetin | Acetylcholinesterase (AChE) | -10.11[1] |
| Biochanin A | Beta-secretase 1 (BACE-1) | -9.81[1] |
| Sterubin | Beta-secretase 1 (BACE-1) | -8.96[1] |
| Epicatechin gallate | Beta-secretase 1 (BACE-1) | -7.47[1] |
| 4',7-dihydroxy-flavone | Aryl Hydrocarbon Receptor (AhR) | Not explicitly stated, but identified as a potential blocker[2] |
| Fisetin | Aryl Hydrocarbon Receptor (AhR) | Identified as the best flavonoid for blocking the AhR:ARNT heterodimer[2] |
| Luteolin | Aryl Hydrocarbon Receptor (AhR) | Not explicitly stated, but identified as a potential blocker[2] |
| Apigenin | Aryl Hydrocarbon Receptor (AhR) | Not explicitly stated, but identified as a potential blocker[2] |
| Galangin | Aryl Hydrocarbon Receptor (AhR) | Not explicitly stated, but identified as a potential blocker[2] |
| 5,7-dimethoxyflavone (DMF) | GABRA1 | -9.40[3] |
| 5,7-dimethoxyflavone (DMF) | GABRG2 | -9.40[3] |
| 4',5,7–trimethoxyflavone (TMF) | 5-HT2A | -9.30[3] |
Experimental Protocols: Molecular Docking of Flavonoids
This section details a generalized methodology for performing comparative molecular docking studies of flavonoids against protein targets, based on common practices found in the literature.[1][4][5]
Preparation of Target Protein Structures
-
Retrieval: The three-dimensional crystal structures of the target proteins (e.g., AChE, BACE-1, PD-L1) are retrieved from the Protein Data Bank (PDB).
-
Preparation: The protein structures are prepared for docking using software such as AutoDockTools. This typically involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Computing and assigning Kollman united atomic charges.
-
Preparation of Ligand Structures
-
Retrieval: The 2D or 3D structures of the flavonoids are obtained from chemical databases like PubChem.[1][5]
-
Conversion and Optimization: The structures are converted to a suitable format (e.g., PDBQT for AutoDock) using tools like Open Babel or Discovery Studio. Energy minimization of the ligand structures is performed using appropriate force fields.
Molecular Docking Simulation
-
Software: Molecular docking is performed using software such as AutoDock Vina or MOE (Molecular Operating Environment).[2][4]
-
Grid Box Definition: A grid box is defined around the active site of the target protein to encompass the binding pocket. The dimensions and center of the grid are crucial parameters. For example, a grid box of 60 Å x 60 Å x 60 Å with a spacing of 0.375 Å is a common setting.[1]
-
Docking Algorithm: A genetic algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is often employed to explore the conformational space of the ligand within the active site and identify the best binding poses.[1][5]
-
Pose Selection: The docking simulation generates multiple binding poses for each ligand. The pose with the lowest binding energy (strongest binding affinity) is typically selected for further analysis.
Analysis of Docking Results
-
Binding Energy: The binding energy for the best pose of each flavonoid is recorded and compared.
-
Interaction Analysis: The interactions between the flavonoid and the amino acid residues in the protein's active site (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the molecular basis of the binding. Visualization software like PyMOL or Discovery Studio is used for this purpose.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: A generalized signaling pathway illustrating the inhibitory action of a flavonoid on a key enzyme.
Experimental Workflow Diagram
Caption: A typical workflow for a comparative molecular docking study.
References
- 1. Molecular docking analysis of flavonoids with AChE and BACE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Docking Study of Flavonoids to Block the Aryl Hydrocarbon Receptor | MDPI [mdpi.com]
- 3. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular insight into binding affinities and blockade effects of selected flavonoid compounds on the PD-1/PD-L1 pathway - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03877K [pubs.rsc.org]
- 5. bioinformation.net [bioinformation.net]
A Head-to-Head Comparison of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and Scutellarin for Researchers and Drug Development Professionals
In the landscape of flavonoid research, scutellarin (B1681692) has emerged as a compound of significant interest due to its diverse pharmacological activities. This guide provides a detailed head-to-head comparison between scutellarin and the less-studied 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, both flavone (B191248) glucuronides found in Scutellaria baicalensis. While extensive data is available for scutellarin, research on 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is limited. This comparison aims to summarize the existing experimental data, provide detailed methodologies for key experiments, and highlight the therapeutic potential and mechanisms of action of these compounds.
Biochemical and Pharmacokinetic Profiles
A comparative overview of the fundamental properties and pharmacokinetic parameters of both compounds is essential for understanding their therapeutic potential. Scutellarin is known for its low oral bioavailability, which presents a challenge for its clinical application.[1][2][3] Information on the pharmacokinetics of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is not currently available in published literature.
Table 1: Biochemical and Pharmacokinetic Properties
| Property | 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide | Scutellarin |
| Chemical Formula | C22H20O13 | C21H18O12 |
| Molar Mass | 492.39 g/mol | 462.36 g/mol |
| Source | Scutellaria baicalensis Georgi[4] | Scutellaria barbata, Erigeron breviscapus[5] |
| Oral Bioavailability (Rats) | Data not available | Very low, reported as 10.67% ± 4.78%[2] |
| Oral Bioavailability (Humans) | Data not available | Very low; plasma concentrations are minimal after oral administration[1][3] |
| Key Metabolites | Data not available | Scutellarein (aglycone), Scutellarein-6-O-glucuronide[1] |
Comparative Biological Activity
The biological activities of flavonoids are a cornerstone of their therapeutic interest. Scutellarin has been extensively studied for its antioxidant, anti-inflammatory, and anti-cancer effects. In contrast, there is a significant lack of experimental data on the biological activities of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide. However, studies on its aglycone isomer, 3,5,7-trihydroxy-6-methoxyflavone, have shown some antiproliferative activity.[6]
Antioxidant Activity
The ability to scavenge free radicals is a key mechanism of action for many flavonoids. Scutellarin's antioxidant potential has been quantified in various assays.
Table 2: In Vitro Antioxidant Activity (IC50 Values)
| Assay | 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide | Scutellarin |
| DPPH Radical Scavenging | Data not available | 17.56 µmol/L[7][8] |
| ABTS Radical Scavenging | Data not available | 3.53 µmol/L[7] |
| Hydroxyl Radical Scavenging | Data not available | 3.19 mmol/L[7] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases, and the anti-inflammatory properties of flavonoids are of great interest. Scutellarin has been shown to inhibit key inflammatory pathways.
Table 3: In Vitro Anti-inflammatory Activity
| Assay | 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide | Scutellarin |
| Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells (IC50) | Data not available | Data not available (demonstrated inhibition of NO production)[1] |
Anti-Cancer Activity
The potential of flavonoids to inhibit cancer cell growth is a major area of research. Scutellarin has demonstrated cytotoxic effects against a range of cancer cell lines. An isomer of the aglycone of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide has shown some activity.
Table 4: In Vitro Anti-Cancer Activity (IC50 Values)
| Cell Line (Cancer Type) | 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide (or related compounds) | Scutellarin |
| SiHa (Cervix) | 150 µM (for 3,5,7-trihydroxy-6-methoxyflavone)[6] | Data not available |
| HT29 (Colon) | >4008 µM (for 3,5,7-trihydroxy-6-methoxyflavone)[6] | Data not available |
| A549 (Lung) | Data not available | 246.8 µg/mL (after 72h)[9] |
| H1975 (Lung) | Data not available | 120.0 µg/mL (after 72h)[9] |
| U251 (Glioblastoma) | Data not available | IC50 reported, but value not specified in abstract[10] |
| M059K (Glioblastoma) | Data not available | IC50 reported, but value not specified in abstract[10] |
| SF-295 (Glioblastoma) | Data not available | 92.56 µg/mL[8][11] |
| SKOV3 (Ovarian) | Data not available | 176.9 µM[12] |
| A2780 (Ovarian) | Data not available | 142.7 µM[12] |
| OVCAR8 (Ovarian) | Data not available | 173 µM[12] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the biological activities of these compounds is crucial for drug development. Scutellarin is known to modulate several key signaling pathways involved in inflammation and cancer.
Scutellarin's Known Signaling Pathways
Scutellarin exerts its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[1][2][13] In the context of cancer, it has been shown to regulate pathways such as the PI3K/AKT/GSK3β pathway.[14]
Caption: Scutellarin's inhibition of the NF-κB signaling pathway.
Caption: Scutellarin's modulation of the MAPK signaling pathway.
Due to the lack of research, the specific signaling pathways modulated by 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide are unknown.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method for evaluating the antioxidant activity of a compound.[15][16]
Caption: Workflow for the DPPH radical scavenging assay.
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). Prepare serial dilutions of the test compounds (5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and scutellarin) and a positive control (e.g., ascorbic acid) in methanol.
-
Assay Procedure: In a 96-well plate, add a specific volume of the test compound solution to each well. Add the DPPH solution to initiate the reaction. A blank well should contain only methanol, and a control well should contain methanol and the DPPH solution.
-
Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance is measured at approximately 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.[14][17]
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for a further 24 hours.
-
NO Measurement: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent. The absorbance is measured at approximately 540 nm.
-
Calculation: A standard curve using sodium nitrite is prepared to quantify the amount of nitrite in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][15][16][18][19]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Conclusion and Future Directions
This guide provides a comprehensive comparison of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and scutellarin based on currently available scientific literature. Scutellarin is a well-characterized flavonoid with demonstrated antioxidant, anti-inflammatory, and anti-cancer properties, although its low bioavailability remains a significant hurdle for clinical translation.
In stark contrast, there is a profound lack of research on 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide and its aglycone. While its structural similarity to other bioactive flavonoids from Scutellaria baicalensis suggests it may possess interesting pharmacological properties, this remains to be experimentally validated. The limited data on an isomeric aglycone hints at potential antiproliferative effects.
For researchers, scientists, and drug development professionals, this highlights a clear research gap and an opportunity for novel discoveries. Future research should focus on:
-
Isolation and purification of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide to enable comprehensive biological evaluation.
-
In vitro screening of this compound for its antioxidant, anti-inflammatory, and anti-cancer activities, directly comparing its efficacy with scutellarin.
-
Mechanistic studies to elucidate the signaling pathways modulated by 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.
-
Pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion profile.
By addressing these knowledge gaps, the scientific community can better understand the therapeutic potential of this understudied flavonoid and its standing relative to the more established scutellarin.
References
- 1. Scutellarin suppresses neuroinflammation via the inhibition of the AKT/NF-κB and p38/JNK pathway in LPS-induced BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review [frontiersin.org]
- 3. Metabolic and pharmacokinetic studies of scutellarin in rat plasma, urine, and feces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. abcam.com [abcam.com]
- 6. Scutellarein Inhibits LPS-Induced Inflammation through NF-κB/MAPKs Signaling Pathway in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Bio-Activity Evaluation of Scutellarein as a Potent Agent for the Therapy of Ischemic Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scutellarin Inhibits Glioblastoma Growth in a Dose-dependent Manner by Suppressing the p63 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scutellarein suppresses Aβ-induced memory impairment via inhibition of the NF-κB pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Anti-Inflammatory and Antioxidant Constituents from Scutellaria baicalensis Using LC-MS Coupled with a Bioassay Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scutellarin suppresses ovarian cancer progression by targeting METTL5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Scutellarin alleviates microglia‐mediated neuroinflammation and apoptosis after ischemic stroke through the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Absorption and disposition of scutellarin in rats: a pharmacokinetic explanation for the high exposure of its isomeric metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
Molecular Target Confirmation of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide Using Knockout Models: A Review of the Current Landscape
A comprehensive review of existing scientific literature reveals a significant gap in the experimental validation of the molecular targets of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide through the use of knockout models. To date, no studies have been published that employ this specific methodology to definitively identify the protein targets of this particular flavonoid glucuronide. This absence of research necessitates a broader examination of structurally related compounds to infer potential biological activities and molecular pathways.
This guide, therefore, shifts its focus to provide a comparative analysis of the known biological effects and hypothetically proposed molecular targets of structurally similar flavones. The data presented is derived from a variety of in vitro and in vivo studies that, while not employing knockout models for the specific compound of interest, offer valuable insights into its potential mechanisms of action. The information is intended for researchers, scientists, and drug development professionals seeking to understand the current state of knowledge and potential avenues for future investigation.
Comparative Analysis of Structurally Related Flavones
To provide a framework for understanding the potential bioactivity of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide, the following table summarizes the observed biological effects of flavones with similar substitution patterns. It is important to note that glucuronidation can significantly alter the pharmacokinetic and pharmacodynamic properties of a flavonoid, and the activities of the aglycone may not be directly translatable to its glucuronidated form[1][2][3].
| Compound Name | Core Structure | Observed Biological Activity | Proposed (Non-Knockout Validated) Molecular Targets/Pathways | Reference |
| 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone (B1249847) | Flavone | Anti-inflammatory, Antioxidant | Reduction of nitric oxide and pro-inflammatory cytokine production; Attenuation of nitric oxide synthase and cyclooxygenase-2; Interference with nuclear factor-κB (NF-κB) translocation and mitogen-activated protein kinase (MAPK) pathways. | [4] |
| 3,5,7-Trihydroxy-6-methoxyflavone | Flavone | Antiproliferative (against various cancer cell lines) | The mechanism appears to be independent of the p53 tumor suppressor protein. | [5] |
| 5-Hydroxy-7-methoxyflavone derivatives | Flavone | Induction of skeletal muscle hypertrophy | The hypertrophic effect is suggested to require intracellular Ca²⁺. | [6] |
| 5,7-dimethoxyflavone (DMF) | Flavone | Neuroprotective | Predicted to target GABRA1, GABRG2, 5-HT2A, IGF1R, and 5-HT2C. Showed strong binding interactions with GABRA1 and GABRG2 in molecular docking studies. | [7] |
| 5,7,4'-trimethoxyflavone (TMF) | Flavone | Neuroprotective | Predicted to target GABRG2, 5-HT2A, 5-HT2B, and 5-HT2C. Showed strong binding interactions with 5-HT2A in molecular docking studies. | [7] |
Experimental Protocols: Insights from Related Studies
While specific protocols for knockout model-based target validation of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide are unavailable, the methodologies used in studies of related flavones provide a valuable reference for future research.
Anti-Inflammatory Activity Assessment of 5,6,4'-Trihydroxy-7,3'-dimethoxyflavone
A study on 5,6,4'-trihydroxy-7,3'-dimethoxyflavone investigated its anti-inflammatory effects in LPS-treated RAW 264.7 cells. The experimental protocol involved:
-
Cell Culture and Treatment: RAW 264.7 macrophages were cultured and then treated with various concentrations of the flavonoid.
-
Nitric Oxide (NO) Production Assay: The production of NO in the culture medium was measured using the Griess reagent.
-
Pro-inflammatory Cytokine Measurement: The levels of pro-inflammatory cytokines were quantified using enzyme-linked immunosorbent assay (ELISA).
-
Western Blot Analysis: The expression levels of key inflammatory proteins such as nitric oxide synthase and cyclooxygenase-2 were determined by Western blotting.
-
NF-κB Translocation Analysis: The effect of the flavonoid on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus was assessed, likely through immunofluorescence or subcellular fractionation followed by Western blotting.
-
MAPK Pathway Analysis: The phosphorylation status of key MAPK pathway proteins (e.g., ERK, JNK, p38) was analyzed by Western blotting to determine the involvement of this signaling cascade[4].
Visualization of a Hypothetical Signaling Pathway
The following diagram illustrates a potential signaling pathway that could be modulated by flavones, based on the findings from studies on structurally similar compounds. This is a hypothetical representation and has not been experimentally validated for 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.
Caption: Hypothetical anti-inflammatory signaling pathway modulated by flavones.
Conclusion and Future Directions
The definitive molecular targets of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide remain to be elucidated through rigorous experimental validation, ideally employing knockout models to confirm target engagement and functional consequences. The current body of research on structurally similar flavones suggests that this compound may possess anti-inflammatory, antiproliferative, and neuroprotective properties, potentially through the modulation of key signaling pathways such as NF-κB and MAPK, as well as interacting with neurotransmitter receptors.
Future research should prioritize the use of knockout animal or cell line models to systematically investigate the direct molecular targets of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide. Such studies would provide crucial, unambiguous data for advancing our understanding of its mechanism of action and would be invaluable for any future drug development efforts. Furthermore, the impact of glucuronidation on the biological activity and target specificity of the parent aglycone warrants dedicated investigation.
References
- 1. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Flavone Glucuronide Isomers by Metal Complexation and Tandem Mass Spectrometry: Regioselectivity of UDP-Glucuronosyltransferase Isozymes in the Biotransformation of Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Inhibitory Mechanisms Study of 5,6,4'-Trihydroxy-7,3'-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide: A Guide for Laboratory Professionals
Initial Hazard Assessment and Waste Classification
Before proceeding with disposal, it is imperative to conduct a thorough hazard assessment. Based on available data for similar flavonoid compounds, 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide is not anticipated to be classified as a hazardous waste under major transportation and environmental regulations. However, final determination should always be made in consultation with your institution's Environmental Health and Safety (EHS) department.
General Characteristics of Similar Flavonoids:
| Hazard Category | Typical Classification | Regulatory Status (DOT, IATA, IMDG/IMO) |
| Acute Toxicity | Data not available; generally considered low | Not Regulated |
| Skin Corrosion/Irritation | May cause skin irritation[2] | Not Regulated |
| Serious Eye Damage/Irritation | May cause eye irritation[2] | Not Regulated |
| Environmental Hazards | Data not available | Not Regulated |
Step-by-Step Disposal Protocol
This protocol outlines the recommended steps for the safe disposal of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE.
-
Eye Protection: Safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are recommended[3].
-
Hand Protection: Wear protective gloves that are chemically compatible with the substance[2].
-
Skin and Body Protection: A lab coat or long-sleeved clothing should be worn[2].
2. Waste Minimization: In line with best laboratory practices, aim to minimize the amount of waste generated.
-
Order only the necessary quantities of the chemical.
-
Ensure efficient use of the material in experiments to reduce surplus.
3. Segregation of Waste: Proper segregation is crucial to prevent accidental chemical reactions.
-
Do not mix 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide waste with other chemical waste streams unless explicitly approved by your EHS department.
-
Keep it separate from incompatible materials. As a general rule, store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds[4].
4. Waste Container Selection and Labeling:
-
Container: Use a container that is chemically compatible with the flavone. The original container is often the best choice[5]. The container must be in good condition, free of leaks, and have a secure, screw-on cap[4][6].
-
Labeling: Clearly label the waste container with the full chemical name: "5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide". Include the concentration and quantity of the waste. Ensure the label is legible and securely attached to the container.
5. Storage of Waste:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[4][7].
-
The SAA should be at or near the point of waste generation[7].
-
Ensure the container is kept closed except when adding waste[7].
6. Disposal Request and Pickup:
-
Once the waste container is full or you have no further use for the chemical, contact your institution's EHS or hazardous waste management department to arrange for pickup[5][7].
-
Do not attempt to dispose of the chemical down the drain or in regular trash unless explicitly permitted by your EHS department and local regulations[5][8].
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of 5,7,8-Trihydroxy-6-methoxyflavone-7-O-glucuronide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. echemi.com [echemi.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. vumc.org [vumc.org]
- 6. danielshealth.com [danielshealth.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. acs.org [acs.org]
Safeguarding Your Research: A Guide to Handling 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide
Personal Protective Equipment (PPE)
When handling 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide, a comprehensive PPE program is the first line of defense to minimize exposure and ensure personal safety.[2] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications | Rationale |
| Eye Protection | Safety Glasses or Goggles | Chemical splash goggles compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[3] | Protects eyes from potential splashes or airborne particles of the compound.[4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are suitable for handling a wide range of chemicals.[4] For prolonged or high-exposure tasks, consider thicker, chemical-resistant gloves. | Prevents direct skin contact with the compound.[4][5] |
| Body Protection | Laboratory Coat | A long-sleeved, properly fitting lab coat. | Protects skin and personal clothing from accidental spills and contamination.[4] |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. | A NIOSH-approved respirator may be necessary if handling large quantities, generating dust, or if engineering controls are insufficient.[6][7] | Minimizes inhalation of airborne particles, especially if the compound is a fine powder. |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes that cover the entire foot. | Protects feet from spills and falling objects.[5] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide is crucial to maintain a safe laboratory environment.
1. Engineering Controls:
-
Ventilation: Always handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood.[8]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order.
2. Procedural Steps for Handling:
-
Preparation: Before handling, review this guide and any available safety information. Ensure all necessary PPE is clean, in good condition, and properly worn.
-
Weighing and Transferring:
-
Conduct these operations in a fume hood or on a dedicated bench space with minimal air currents to avoid generating dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.
-
Avoid creating dust clouds. If the compound is a fine powder, handle it with extra care.
-
-
Solution Preparation:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If heating is required, use a controlled heating source like a heating mantle or water bath; avoid open flames.[8]
-
-
General Practices:
Disposal Plan: Waste Management
Proper disposal of 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[11] As a precaution, treat all waste containing this compound as hazardous unless determined otherwise by institutional protocols.[12]
1. Waste Segregation:
-
Do not mix waste containing this compound with other waste streams to prevent unknown chemical reactions.[12]
-
Segregate solid and liquid waste into separate, clearly labeled containers.
2. Solid Waste Disposal:
-
Contaminated Materials: Used gloves, weighing paper, and other contaminated disposable materials should be placed in a designated, labeled hazardous waste container.[13]
-
Excess Compound: Unused or excess solid compound should be collected in a clearly labeled hazardous waste container. Sweep up any spills of solid material and place it in the waste container.[3][9]
3. Liquid Waste Disposal:
-
Solutions: Solutions containing the compound should be collected in a designated, labeled hazardous liquid waste container.
-
Container Type: Use compatible containers, such as glass or polyethylene, with secure, leak-proof lids.[12]
-
Labeling: Immediately label all waste containers with "Hazardous Waste" and the full chemical name: "5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronide".[11]
4. Institutional Procedures:
-
Follow your institution's specific guidelines for hazardous waste disposal.
-
Contact your Environmental Health and Safety (EHS) department for pickup and disposal of full waste containers.[12]
-
Never dispose of this compound down the drain.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 3. fishersci.com [fishersci.com]
- 4. trimaco.com [trimaco.com]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. realsafety.org [realsafety.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. benchchem.com [benchchem.com]
- 13. Handling Waste – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
